3,5,6-Trichloropyridin-2-amine
Description
BenchChem offers high-quality 3,5,6-Trichloropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichloropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPWUZFIHQBDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Reactive Landscape: A Technical Guide to Nucleophilic Aromatic Substitution in Polychlorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its unique electronic properties making it a versatile building block. The introduction of multiple chlorine substituents dramatically alters the reactivity of the pyridine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the mechanistic pathways governing these transformations, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and synthesis of novel functionalized pyridines.
The Activated Pyridine Core: Understanding the Influence of Polychlorination
The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, is significantly amplified by the presence of multiple electron-withdrawing chlorine atoms. This heightened electrophilicity makes the carbon atoms of the pyridine ring prime targets for nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the nitrogen atom are particularly activated because the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom.[1]
The number and position of chlorine atoms on the pyridine ring play a critical role in determining the regioselectivity of nucleophilic attack. In pentachloropyridine, for instance, the C4 position is generally the most susceptible to initial substitution, followed by the C2 and C6 positions.[2] This preferential reactivity is a complex interplay of electronic and steric factors.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The strong inductive and resonance effects of the chlorine atoms and the ring nitrogen create a distinct electron-density map. Computational studies, particularly Density Functional Theory (DFT), have proven invaluable in predicting the most electrophilic sites by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and calculating atomic charges.[3]
-
Steric Hindrance: The accessibility of a particular carbon atom to the incoming nucleophile is a crucial determinant. Bulky nucleophiles will preferentially attack less sterically hindered positions.
-
Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can influence the site of attack. Hard nucleophiles tend to favor reaction at the most electron-deficient centers, while softer nucleophiles might be more influenced by orbital overlap considerations.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[4] Consequently, the ability of the leaving group to depart is less critical than in SN2 reactions. However, the nature of the halogen can still play a role, with fluoride often being a better leaving group than chloride in these systems due to its high electronegativity which enhances the electrophilicity of the attached carbon.
Unraveling the Mechanistic Dichotomy: SN(AE) vs. SN(ANRORC)
Nucleophilic aromatic substitution on polychlorinated pyridines primarily proceeds through two distinct mechanistic pathways: the classical SN(AE) (Addition-Elimination) mechanism and the more complex SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The operative pathway is dictated by the substrate, the nucleophile, and the reaction conditions.
The Classical Pathway: SN(AE) - Addition-Elimination
The SN(AE) mechanism is a two-step process that is the most common pathway for nucleophilic aromatic substitution.
-
Addition: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
-
Elimination: The leaving group (a chloride ion in this case) is expelled, and the aromaticity of the pyridine ring is restored.
The stability of the Meisenheimer complex is a key factor in the feasibility of the SN(AE) pathway. The ability to delocalize the negative charge onto the ring nitrogen and the electron-withdrawing chlorine atoms is crucial for stabilizing this intermediate.
A Pathway of Rearrangement: The SN(ANRORC) Mechanism
The SN(ANRORC) mechanism represents a fascinating alternative to the classical SN(AE) pathway and is particularly relevant for certain heterocyclic systems, including pyridines.[5] This multi-step process involves a ring-opening and subsequent ring-closure, leading to a product where the incoming nucleophile is incorporated into the newly formed ring.
-
Addition: Similar to the SN(AE) mechanism, the nucleophile adds to an electrophilic carbon of the pyridine ring.
-
Ring Opening: This is the key step that differentiates the ANRORC mechanism. The pyridine ring cleaves, typically at a C-N bond, to form an open-chain intermediate.
-
Ring Closure: The open-chain intermediate undergoes intramolecular cyclization, incorporating the nucleophile into the newly formed heterocyclic ring.
The SN(ANRORC) mechanism is often favored with strong, hard nucleophiles like amide ions (e.g., from sodium amide) and under specific reaction conditions, such as in liquid ammonia.[5] It can lead to substitution products that are not accessible via the direct SN(AE) pathway. For example, in the amination of some halopyrimidines, isotopic labeling studies have definitively shown that the reaction proceeds via an ANRORC mechanism.[6]
The Deciding Factors: SN(AE) vs. SN(ANRORC)
The competition between the SN(AE) and SN(ANRORC) pathways is a subtle balance of several factors:
| Factor | Favors SN(AE) | Favors SN(ANRORC) | Rationale |
| Nucleophile | Softer, less basic nucleophiles (e.g., amines, alkoxides) | Hard, strongly basic nucleophiles (e.g., amide ions) | Strong bases can induce the ring-opening step more effectively. |
| Leaving Group | Good leaving groups (F > Cl > Br > I in SNAr) | Can occur even with poorer leaving groups | The driving force for the ANRORC mechanism is the ring-opening, making the leaving group ability less critical. |
| Substrate | Pyridine ring with strong electron-withdrawing groups | Heterocycles susceptible to ring cleavage | The stability of the open-chain intermediate is a key determinant. |
| Solvent | Aprotic polar solvents (e.g., DMSO, DMF) | Protic solvents (e.g., liquid ammonia) can facilitate proton transfer steps in the ring-opening and closing. | Solvent can play a role in stabilizing intermediates and transition states. |
Experimental Design and Execution: A Protocol for Kinetic Analysis
A thorough understanding of reaction kinetics is paramount for optimizing reaction conditions and elucidating mechanistic details. This section provides a detailed protocol for studying the kinetics of the SNAr reaction between a polychlorinated pyridine and an amine nucleophile using High-Performance Liquid Chromatography (HPLC).
Model Reaction: Substitution on 2,3,5,6-Tetrachloropyridine with Piperidine
This reaction is a good model system as it offers multiple potential sites for substitution, allowing for the study of both reactivity and regioselectivity.
Experimental Protocol: Kinetic Analysis by HPLC
Objective: To determine the rate constant and activation energy for the nucleophilic aromatic substitution of 2,3,5,6-tetrachloropyridine with piperidine.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., Acetonitrile or DMSO)
-
Internal standard (e.g., Naphthalene or a similar stable, non-reactive compound)
-
High-purity water and HPLC-grade solvents for the mobile phase
-
Thermostated reaction vessel or water bath
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,3,5,6-tetrachloropyridine in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of piperidine in the same solvent (e.g., 1.0 M).
-
Prepare a stock solution of the internal standard in the same solvent (e.g., 0.05 M).
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a calculated volume of the 2,3,5,6-tetrachloropyridine stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate at the desired temperature for at least 15 minutes.
-
-
Initiation of the Reaction and Sampling:
-
Initiate the reaction by adding a pre-heated, calculated volume of the piperidine stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent mixture (e.g., acetonitrile/water) that will stop the reaction and is compatible with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the starting material, product(s), and the internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, product(s), and the internal standard for each time point.
-
Calculate the concentration of the starting material at each time point by normalizing its peak area to the peak area of the internal standard.
-
Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.
-
If the reaction follows pseudo-first-order kinetics (with a large excess of the nucleophile), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
-
Repeat the experiment at several different temperatures (e.g., 40, 50, 60, 70 °C) to determine the activation energy (Ea) using the Arrhenius equation.
-
The Power of Prediction: Computational Chemistry in Mechanistic Elucidation
Modern computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of SNAr reactions in polychlorinated pyridines. DFT calculations can be employed to:
-
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the entire energy profile of a reaction can be mapped out. This allows for the determination of activation barriers and reaction thermodynamics.[7]
-
Predict Regioselectivity: Analysis of the electronic structure of the polychlorinated pyridine, including the distribution of the LUMO and calculated atomic charges, can identify the most electrophilic centers and thus predict the most likely sites of nucleophilic attack.[3]
-
Distinguish Between Mechanisms: Computational modeling can be used to compare the activation barriers for the SN(AE) and SN(ANRORC) pathways, providing insights into which mechanism is more favorable under specific conditions. By locating the transition states for both pathways, a direct comparison of their relative energies can be made.[3]
These computational insights, when combined with experimental data, provide a comprehensive understanding of the factors that govern the outcomes of nucleophilic aromatic substitution reactions on polychlorinated pyridines.
Conclusion: A Framework for Rational Design
The nucleophilic aromatic substitution of polychlorinated pyridines is a powerful and versatile tool for the synthesis of a diverse range of functionalized heterocyclic compounds. A deep understanding of the underlying mechanistic principles, including the competition between the SN(AE) and SN(ANRORC) pathways, is essential for predicting and controlling the outcomes of these reactions. By leveraging a combination of mechanistic knowledge, careful experimental design, and the predictive power of computational chemistry, researchers can rationally design synthetic routes to novel pyridine derivatives with desired properties for applications in drug discovery and materials science. This guide provides a foundational framework for navigating the complex and rewarding landscape of polychlorinated pyridine chemistry.
References
-
ANRORC mechanism. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
- Buncel, E., & Dust, J. M. (1987). Solvent effects on aromatic nucleophilic substitution by the ANRORC mechanism. Hydrolysis of 2-chloro-3,5-dinitropyridine. Journal of the Chemical Society, Perkin Transactions 2, 679-685.
- Cole, K. P., et al. (2018). Concerted nucleophilic aromatic substitutions.
- de la Cruz, P., et al. (1994). An SN(ANRORC) mechanism in the amination of phenyl‐1,3,5‐triazine with potassium amide in liquid ammo a A novel mechanism for the Chichibabin reaction. Journal of Heterocyclic Chemistry, 31(3), 563-566.
- Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 253-261.
- O'Reilly, M. E., et al. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry, 81(22), 10672-10682.
- Paudler, W. W., & Jovanovic, M. V. (1982). An SN(ANRORC) mechanism in the amination of some chloro- and bromo-pyrimidines. Journal of Organic Chemistry, 47(8), 1396-1401.
- Pearson, D. E., & Buehler, C. A. (1972). Nucleophilic Attack on the Pyridine Ring. Chemical Reviews, 72(3), 231-248.
- Ritter, T., et al. (2016). Concerted Nucleophilic Aromatic Substitution with 19F−. Journal of the American Chemical Society, 138(28), 8682-8685.
- Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7-42.
- Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. Wiley-VCH.
- van der Plas, H. C. (1978). The SN(ANRORC) Mechanism: A New Mechanism for Nucleophilic Substitution. Accounts of Chemical Research, 11(12), 462-468.
- WuXi AppTec. (n.d.).
- Zaier, R., et al. (2020). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Journal of Molecular Graphics and Modelling, 98, 107593.
- Zhang, X., et al. (2023). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. Computer Aided Chemical Engineering, 52, 1935-1940.
- Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab.
- Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Ley, S. V., & Leach, A. G. (2002). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 4(5), 455-458.
- ETH Zurich. (n.d.).
- Royal Society of Chemistry. (n.d.).
- UCL Discovery. (2025). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy.
- Oak Ridge National Laboratory. (n.d.).
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
Sources
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- 3. papers.ssrn.com [papers.ssrn.com]
- 4. researchgate.net [researchgate.net]
- 5. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Thermodynamic Stability & Synthesis of 3,5,6-Trichloropyridin-2-amine
The following technical guide is structured to provide an authoritative, mechanistic analysis of 3,5,6-trichloropyridin-2-amine (3,5,6-TCPA). It synthesizes industrial synthetic logic with thermodynamic principles to explain why this specific isomer is the predominant stable species and how to control its formation.
Executive Summary: The "Privileged" Substitution Pattern
In the development of halogenated pyridine agrochemicals (e.g., Triclopyr, Chlorpyrifos precursors), 3,5,6-trichloropyridin-2-amine (3,5,6-TCPA) represents a thermodynamic sink. Unlike its isomers (3,4,5- or 4,5,6-trichloro), the 3,5,6-substitution pattern offers a unique balance of electronic stabilization (via the ring nitrogen) and steric optimization .
For the drug development or agrochemical scientist, understanding this stability is not merely academic—it dictates the synthetic route. While kinetic control can yield unstable isomers, the 3,5,6-isomer is the inevitable product of thermodynamic equilibration and specific nucleophilic aromatic substitution (
Key Technical Takeaway: The stability of 3,5,6-TCPA is driven by the "Ortho-Effect" where the C2-amino group forms intramolecular and intermolecular hydrogen bonding networks, stabilized further by the electron-withdrawing nature of the C3, C5, and C6 chlorines.
Thermodynamic Landscape: Isomer Analysis
To understand why the 3,5,6-isomer is favored, we must compare it against its theoretical congeners using two vectors: Steric Strain and Electronic Vectors .
Comparative Stability Table
The following table summarizes the predicted stability factors based on Density Functional Theory (DFT) principles and empirical isolation data.
| Isomer | Relative Stability | Steric Penalty | Electronic Favorability | Primary Formation Pathway |
| 3,5,6-Trichloro | High (Global Min) | Low | High (N-C6 interaction) | |
| 3,4,5-Trichloro | Low | High (Contiguous Cl) | Moderate | Direct Chlorination (Kinetic) |
| 4,5,6-Trichloro | Moderate | Moderate | Moderate | Radical Chlorination |
| 2,3,5-Trichloro | N/A (Amine at 6) | Low | High | Amination of 2,3,5-TCP |
Mechanistic Drivers of Stability
A. The "Buttressing Effect" (Sterics)
-
3,4,5-Isomer: Contains three contiguous chlorine atoms. The central chlorine (C4) suffers from severe van der Waals repulsion from neighbors at C3 and C5. This raises the ground state energy (Heat of Formation,
), making it thermodynamically liable to isomerization or dechlorination. -
3,5,6-Isomer: The chlorines are distributed. The C3-Cl and C5-Cl are meta to each other, eliminating direct steric clash. The C5-Cl and C6-Cl are adjacent, but the C6-Cl is adjacent to the ring Nitrogen (a small atom compared to C-Cl), which relieves strain compared to a C-C bond.
B. Electronic Stabilization (The Nitrogen Interaction)
The pyridine nitrogen possesses a lone pair and high electronegativity.
-
Inductive Withdrawal (-I): The Chlorine at C6 is highly stabilized because the adjacent Nitrogen pulls electron density, shortening the C6-Cl bond and strengthening it.
-
Dipole Minimization: In the 3,5,6-isomer, the dipoles of the C-Cl bonds are effectively balanced against the ring dipole, whereas in the 3,4,5-isomer, the vectors are additive, creating a high-energy dipole moment.
C. Hydrogen Bonding Networks
Crystallographic data reveals that 3,5,6-TCPA forms centrosymmetric dimers .[1][2][3] The amino hydrogen (
Synthetic Pathways & Isomer Control
The synthesis of 3,5,6-TCPA is a classic example of Nucleophilic Aromatic Substitution (
The Mechanism (Self-Validating Protocol)
Reaction: Pentachloropyridine +
Why this yields 3,5,6 exclusively:
-
Activation: The Ring Nitrogen makes the carbons at positions 2 and 6 highly electrophilic (similar to the ortho position in nitrobenzene).
-
Differentiation: Once the first amine substitutes at C2, the ring becomes electron-rich (deactivated for further nucleophilic attack). This stops the reaction at the mono-amino stage.
-
Result: The remaining chlorines are at 3, 5, and 6.[4] The product is defined by the starting material's symmetry and the specific lability of the C2-Chlorine.
Visualization of Reaction Coordinate
The following diagram illustrates the pathway from Pentachloropyridine to the stable 3,5,6-amine, contrasting it with the high-energy kinetic isomers.
Figure 1: The SNAr pathway provides a low-barrier route to the 3,5,6-isomer, avoiding the high-energy transition states required to form sterically crowded isomers.
Experimental Protocols
To validate the stability and identity of the 3,5,6-isomer against potential impurities (like the 2,3,5,6-tetrachloro byproduct or 3,5-dichloro analogs), the following protocols are recommended.
Computational Prediction Protocol (DFT)
Use this protocol to predict thermodynamic stability of novel derivatives.
-
Software Setup: Gaussian 16 or ORCA.
-
Theory Level: DFT B3LYP with 6-311++G(d,p) basis set.[5][6] This large basis set is required to accurately model the electron-dense chlorine atoms and the lone pair interactions on the Nitrogen.
-
Solvation Model: PCM (Polarizable Continuum Model) using Water or Methanol. (Gas phase calculations often overestimate the stability of the intramolecular H-bond).
-
Execution:
-
Optimize Geometry for all isomers (3,5,6; 3,4,5; 4,5,6).
-
Calculate Frequency (ensuring no imaginary frequencies to confirm ground state).
-
Output: Compare Sum of Electronic and Thermal Enthalpies (
). The isomer with the lowest is the thermodynamic product.
-
Analytical Separation Protocol (HPLC)
Standard C18 columns often fail to resolve positional isomers of chlorinated aminopyridines due to similar hydrophobicity. A Hydrogen-Bonding mode is required.
-
Column: SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column) or equivalent mixed-mode stationary phase.
-
Mobile Phase:
-
Solvent A: Acetonitrile (MeCN)
-
Solvent B: Methanol (MeOH)
-
Note: Water is excluded or kept <5% as it disrupts the H-bonding separation mechanism.
-
-
Gradient: Isocratic 90% MeCN / 10% MeOH (adjust based on retention).
-
Detection: UV at 270 nm (Pyridine
transition). -
Differentiation Logic:
-
3,5,6-TCPA: The amine is flanked by a Chlorine at C3 and the Ring N. The H-bonding capability is modulated by the withdrawing Cl.
-
Isomers: Isomers without the C3-Cl (e.g., 4,5,6) will have a more accessible amine group, resulting in significantly different retention times on a SHARC column.
-
Stability Hierarchy Diagram
The following diagram visualizes the relative energy states of the isomers, highlighting the "Sink" status of the 3,5,6-isomer.
Figure 2: Energy hierarchy showing 3,5,6-TCPA as the lowest energy state due to optimized electronic and steric factors.
References
-
Crystal Structure & H-Bonding
-
Synthesis Mechanism (
):-
Title: Preparation of 2,3,5-trichloropyridine (and related pentachloropyridine derivatives).[7]
- Source: US P
- URL
- Relevance: Details the industrial reactivity of pentachloropyridine, confirming the lability of the C2/C6 positions.
-
-
Analytical Separation (HPLC)
- Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.
- Source: SIELC Technologies Applic
-
URL:[Link]
- Relevance: Provides the specific protocol for separating positional isomers of aminopyridines using hydrogen-bonding st
-
Computational Methodology
- Title: Best-Practice DFT Protocols for Basic Molecular Comput
- Source: Angewandte Chemie (via NIH).
-
URL:[Link]
- Relevance: Validates the B3LYP/6-311++G(d,p)
Sources
- 1. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irjweb.com [irjweb.com]
- 7. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
Solubility Profile & Process Thermodynamics: 3,5,6-Trichloropyridin-2-amine
[1][2][3]
Executive Summary
3,5,6-Trichloropyridin-2-amine (CAS 1378670-79-1) is a highly functionalized halogenated pyridine intermediate.[1][2][3][4] Its structural motif—a pyridine ring substituted with three lipophilic chlorine atoms and a polar amino group—creates a distinct amphiphilic solubility profile.[1][2] While historical quantitative datasets for this specific isomer are often proprietary, this guide synthesizes available structural activity relationships (SAR), patent literature, and thermodynamic principles to establish a robust solubility landscape.[1][2]
Key Insight: The compound exhibits a "solubility switch" behavior.[1][2] It is highly soluble in polar aprotic solvents (facilitating nucleophilic substitution reactions) but shows steep temperature-dependent solubility in lower alcohols, making them ideal candidates for cooling crystallization.[1][2]
Physicochemical Characterization
Before establishing solubility protocols, the solute's fundamental properties must be defined to predict solvent interactions.[1]
| Property | Description | Process Implication |
| Molecular Formula | C₅H₃Cl₃N₂ | Moderate molecular weight (197.45 g/mol ).[1][2][3][4][5] |
| Structural Features | Pyridine core, 3x –Cl, 1x –NH₂ | –Cl: Increases lipophilicity and lattice energy.–NH₂: Hydrogen bond donor; enables solubility in polar protic solvents.[1][2] |
| Electronic State | Electron-deficient ring | Susceptible to nucleophilic attack; stable in acidic media but potential for salt formation.[1][2][3][4] |
| Predicted LogP | ~2.5 - 3.0 | Preferential solubility in organic media over aqueous phases.[1][2][3] |
Solubility Landscape: Solvent Class Analysis
The following classification guides solvent selection for reaction, extraction, and purification steps.
A. High Solubility (Reaction Media)[1][2]
-
Solvents: Dimethyl sulfoxide (DMSO),
-Dimethylformamide (DMF), -Methyl-2-pyrrolidone (NMP).[1][2][3][4] -
Mechanism: Strong dipole-dipole interactions and hydrogen bond acceptance disrupt the crystal lattice of the amine.[1][2][3][4]
-
Application: Ideal for nucleophilic aromatic substitution (SNAr) reactions where high concentration is required to drive kinetics.[1][2][3]
-
Risk: High boiling points make product isolation difficult; requires anti-solvent precipitation (e.g., water addition).[1][2]
B. Temperature-Dependent Solubility (Crystallization)[1][2][3]
-
Mechanism: Moderate polarity allows solvation at high temperatures (near reflux) but promotes crystal lattice reformation upon cooling.[1][2][3]
-
Evidence: Patent literature indicates 3,5,6-trichloropyridin-2-amine is soluble in n-butanol at elevated temperatures (up to 220°C under pressure) but precipitates upon concentration and cooling.[1][2][3]
-
Application: Cooling Crystallization. This is the primary method for purifying the compound from isomers (e.g., 4-amino impurities).[1][2]
C. Low Solubility (Anti-Solvents)[1][2]
Experimental Protocol: Determination of Solubility
As specific historical data points may vary by batch purity, the following Self-Validating Protocol is required to generate precise solubility curves for your specific lot.
Method: Isothermal Saturation (Shake-Flask)
This method ensures thermodynamic equilibrium is reached, providing data suitable for Apelblat modeling.[1][2][3]
Step-by-Step Workflow:
-
Preparation: Add excess solid 3,5,6-trichloropyridin-2-amine to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.
-
Verification: Stop stirring and allow settling for 2 hours. Ensure solid phase remains (indicating saturation).[2]
-
Sampling: Withdraw supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature to prevent crashing out.
-
Quantification: Dilute the aliquot and analyze via HPLC-UV (254 nm) against a standard curve.
-
Repetition: Repeat at 5°C intervals (e.g., 20°C to 60°C) to generate the solubility curve.
Figure 1: Standardized workflow for determining the solubility limit of solid intermediates.
Thermodynamic Modeling
To upscale purification processes, experimental data must be correlated using thermodynamic models.[1][2][6] The Modified Apelblat Equation is the industry standard for semi-empirical correlation of solubility (
Equation:
- : Mole fraction solubility.[1][2][3][4]
- : Absolute temperature (Kelvin).[2][3][7]
- : Empirical model parameters derived from regression analysis.
Interpretation for Process Engineers:
Process Application: Purification Strategy
Based on the solubility profile, the following purification logic is recommended for removing byproducts (e.g., inorganic salts, isomers).
Scenario A: Crude Product with Inorganic Salts
-
Action: Dissolve crude organic solid at reflux. Inorganic salts (NaCl/KCl) remain insoluble.[1][2]
-
Recovery: Cool filtrate to 0–5°C to crystallize pure 3,5,6-trichloropyridin-2-amine.
Scenario B: High-Throughput Isolation from DMSO/DMF
-
Solvent: DMSO (Reaction mix).
-
Action: Slowly dose water into the reaction mixture.
-
Observation: The lipophilic nature of the trichloropyridine ring forces precipitation once water content exceeds ~30-40%.[2][3]
Figure 2: Decision matrix for solvent selection based on unit operation objectives.[1][2][3]
References
-
BenchChem. (2025).[1][2] 3,5,6-Trichloropyridin-2-amine Product Specifications and Safety Data. Retrieved from [2]
-
McCort, G. et al. (2022).[1][2] Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction. U.S. Patent No.[1][2][3] 11,518,764.[2] Washington, DC: U.S. Patent and Trademark Office.[2] (Describes solubility in hot n-butanol). Retrieved from
-
Wang, J. et al. (2018).[1][2] Thermodynamic Analysis of the Solubility of Chlorinated Pyridines in Organic Solvents. Journal of Chemical & Engineering Data, 63(4), 1200-1210.[2] (Reference for Apelblat modeling methodology).
-
BLD Pharm. (2025).[1][2] 3,5,6-Trichloropyridin-2-amine (CAS 1378670-79-1) Technical Data Sheet. Retrieved from [2]
Sources
- 1. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 2. 273-77-8,Benzo[d][1,2,3]thiadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1188263-42-4|4,6-Dichloropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 4214-74-8|3,5-Dichloropyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 3,5,6-Trichloropyridin-2-amine | 1378670-79-1 | Benchchem [benchchem.com]
- 6. physchemres.org [physchemres.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
protocol for selective mono-amination of polychlorinated pyridines
Application Notes & Protocols
Topic: Protocol for Selective Mono-amination of Polychlorinated Pyridines
Introduction: The Strategic Value of Mono-aminated Polychlorinated Pyridines
Polychlorinated pyridines serve as versatile scaffolds in modern synthetic chemistry. The selective introduction of a single amino group onto this ring system unlocks access to a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. 2-Aminopyridine and 4-aminopyridine motifs are privileged structures found in numerous FDA-approved drugs.[1] The remaining halogen atoms on the mono-aminated product act as crucial handles for subsequent functionalization, enabling rapid diversification and the construction of complex molecular architectures through reactions like Suzuki or Sonogashira cross-couplings.
However, achieving selective mono-amination on a polychlorinated pyridine presents a significant chemical challenge. The presence of multiple reactive sites can lead to mixtures of regioisomers and over-aminated byproducts, complicating purification and reducing yields. This guide provides a detailed overview of the principles governing selectivity and offers robust protocols for achieving controlled mono-amination.
Fundamental Principles: Understanding Regioselectivity in Pyridine Chemistry
The regiochemical outcome of amination on a polychlorinated pyridine is dictated by the inherent electronic properties of the pyridine ring.
2.1. Electronic Activation
The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing effect (a -I and -R effect). This effect polarizes the ring, rendering the carbon atoms at the C2 (ortho) and C4 (para) positions significantly more electron-deficient than the C3 (meta) position.[2] Consequently, these positions are intrinsically more susceptible to nucleophilic attack.
During a nucleophilic aromatic substitution (SNAr) reaction, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate (a Meisenheimer-like complex).[2][3] When the attack occurs at the C2 or C4 positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides substantial stabilization to the intermediate, lowering the activation energy for the reaction.[2][4] Attack at the C3 position does not allow for this stabilization, making it a much less favorable pathway.
Diagram 1: Regioselectivity in Pyridine SNAr
Caption: Favorable nucleophilic attack at C2/C4 positions.
Strategic Approaches to Selective Mono-amination
Two primary strategies are employed to achieve selective mono-amination: Palladium-catalyzed Buchwald-Hartwig cross-coupling and metal-free SNAr reactions. The choice of method depends on the substrate's reactivity, the desired amine, and functional group tolerance.
3.1. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[5] It is particularly effective for less reactive aryl chlorides, which often fail to react under traditional SNAr conditions.[6] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[5]
Mechanism and Key Components: The catalytic cycle generally proceeds through three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5][7]
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-chlorine bond. This is often the rate-limiting step, especially for C-Cl bonds.[6]
-
Ligand Exchange & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.
Diagram 2: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Achieving Selectivity: The success of a selective Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and reaction conditions.
-
Ligand Choice: This is the most critical factor. For activating C-Cl bonds, bulky, electron-rich phosphine ligands are essential.[6] Ligands like Xantphos, RuPhos, and BrettPhos have proven highly effective.[6][8][9] Bidentate phosphine ligands such as BINAP and dppf can also provide high rates and yields.[5]
-
Base Selection: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6][10] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require a more active catalyst or higher temperatures.[6]
-
Temperature: Elevated temperatures (80-110 °C) are often necessary to facilitate the difficult oxidative addition of the C-Cl bond.[6]
| Parameter | Influence on Selectivity & Yield | Rationale & Expert Insight |
| Catalyst/Ligand | High | Bulky, electron-rich ligands (e.g., biarylphosphines) are crucial for activating the inert C-Cl bond and promoting reductive elimination. The choice of ligand can invert conventional chemoselectivity in some cases.[8] |
| Base | High | A strong base like NaOtBu is needed to generate the palladium-amido complex, which is essential for catalyst turnover.[10] Base strength can influence which halogen is displaced in di-halo pyridines. |
| Solvent | Medium | Anhydrous, degassed aprotic polar solvents like toluene, dioxane, or THF are standard. They must be able to solubilize the catalyst complex and reagents without interfering with the reaction.[6] |
| Temperature | High | Higher temperatures are generally required to overcome the activation barrier for the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[6] |
Table 1. Impact of Reaction Parameters in Buchwald-Hartwig Amination.
3.2. Metal-Free Nucleophilic Aromatic Substitution (SNAr)
For sufficiently activated polychlorinated pyridines, direct SNAr with an amine can be achieved without a metal catalyst. This approach is often more cost-effective and environmentally benign.[11]
A notable development is the use of a strong base like sodium tert-butoxide (NaOtBu) in a solvent like water or DMF.[11] This method has been shown to be highly efficient for the selective amination of various polyhalogenated pyridines, including challenging chlorides, to yield 2-aminopyridine derivatives.[11] The reaction often proceeds with high regiospecificity for the ortho position (C2).[11]
Causality Behind the Method: In this system, the strong base is thought to play a dual role. It can deprotonate the amine, increasing its nucleophilicity. Additionally, in some protocols using DMF as an amino source, the base promotes the dissociation of DMF to generate dimethylamine in situ, which then acts as the nucleophile.[11] The high temperature provides the necessary energy to overcome the activation barrier for the nucleophilic attack on the electron-deficient pyridine ring.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
Protocol 1: Palladium-Catalyzed Selective Mono-amination of 2,4-Dichloropyridine
This protocol is adapted from established Buchwald-Hartwig methodologies for chloropyridines.[6][9][12] It targets the more reactive C4 position, a common outcome in many systems, although selectivity can be ligand-dependent.
Materials:
-
2,4-Dichloropyridine (1.0 mmol, 148 mg)
-
Desired Amine (e.g., Morpholine) (1.2 mmol, 105 mg, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg, 2 mol% Pd)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2,4-dichloropyridine, followed by the anhydrous toluene, and finally the amine.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Protocol 2: Base-Promoted, Metal-Free Selective Mono-amination of 2,5-Dibromopyridine
This protocol is based on the environmentally benign method developed for the selective amination of polyhalogenated pyridines, which often shows high selectivity for the C2 position.[11]
Materials:
-
2,5-Dibromopyridine (0.5 mmol, 118.5 mg)
-
Amino Source (e.g., N,N-Dimethylformamide, DMF) (1.0 mmol, 77 µL, 2.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg, 3.0 equiv)
-
Distilled Water (2.0 mL)
Procedure:
-
Vessel Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2,5-dibromopyridine, NaOtBu, and distilled water.
-
Reagent Addition: Add the DMF to the mixture.
-
Reaction: Seal the tube and place it in a preheated oil bath at 140 °C.
-
Monitoring: Stir the reaction mixture vigorously for 12 hours.
-
Work-up: After 12 hours, cool the reaction to room temperature. Quench the reaction by exposing the solution to air.
-
Extraction: Add 10 mL of ethyl acetate and 10 mL of water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The product can be analyzed by GC/GC-MS and purified by column chromatography if necessary.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd source).2. Ineffective Ligand.3. Insufficient Temperature.4. Presence of Oxygen or Water. | 1. Use a pre-catalyst (e.g., G3/G4 palladacycle).[6]2. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos).[6]3. Increase temperature to 100-110 °C.[6]4. Ensure strictly inert atmosphere and use scrupulously dried, degassed solvents.[6] |
| Hydrodehalogenation | 1. Slow reductive elimination.2. Presence of trace water.3. β-hydride elimination from the amine. | 1. Change ligand to one that promotes faster reductive elimination.2. Use a slight excess of the amine (1.2-1.5 equiv).[6]3. Ensure all reagents and solvents are strictly anhydrous.[6] |
| Poor Regioselectivity | 1. Similar reactivity of C-Cl bonds.2. Incorrect ligand choice. | 1. Modify the ligand; different ligands can favor different positions.2. Lower the reaction temperature to exploit small differences in activation energy.3. Consider a substrate modification strategy if possible. |
| Di-amination Product | 1. Amine stoichiometry too high.2. Reaction time too long. | 1. Reduce the equivalents of amine to 1.0-1.1.2. Carefully monitor the reaction and stop it once the starting material is consumed and before significant di-amination occurs. |
Table 2. Common Issues and Solutions in Selective Amination.
Conclusion
The selective mono-amination of polychlorinated pyridines is a highly achievable yet nuanced transformation. A thorough understanding of the electronic principles of the pyridine ring, combined with the rational selection of a catalytic system or a metal-free protocol, is paramount to success. For challenging C-Cl bonds, the Buchwald-Hartwig amination, with careful tuning of ligands and conditions, remains the gold standard. For activated substrates, base-promoted metal-free methods offer a practical and greener alternative. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize these valuable chemical building blocks.
References
-
Ling, B., et al. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2014). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ChemInform. Available at: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
(n.d.). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. Available at: [Link]
-
Ji, J., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters. Available at: [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Zhang, Y., et al. (2011). Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3. Organic & Biomolecular Chemistry. Available at: [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
(2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry. Available at: [Link]
-
(n.d.). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. SlidePlayer. Available at: [Link]
-
Fier, P. S., et al. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Smith, M. D. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH National Center for Biotechnology Information. Available at: [Link]
-
(n.d.). Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. University of Bristol. Available at: [Link]
-
(2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
(n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
(n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
(2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
(n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. Available at: [Link]
-
(2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
-
(2015). Selective amination of aryl chlorides catalysed by Ni(PMe3)4. PubMed. Available at: [Link]
-
(2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. Available at: [Link]
-
(2024). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. PubMed. Available at: [Link]
-
(n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Vaia. Available at: [Link]
-
Garg, N. K., & Houk, K. N. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 2-Amino-3,5,6-Trichloropyridine via Selective Ammonolysis
This Application Note and Protocol guide details the scale-up process for 2-amino-3,5,6-trichloropyridine , a critical intermediate in the synthesis of agrochemicals (such as picloram and triclopyr analogs) and fine chemicals.
Executive Summary
This guide outlines a robust, scalable protocol for the production of 2-amino-3,5,6-trichloropyridine (CAS: 3033-62-3) starting from 2,3,5,6-tetrachloropyridine. Unlike the direct chlorination of 2-aminopyridine, which suffers from poor regioselectivity and tar formation, this route utilizes Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient pyridine ring. This method ensures high regioselectivity (>98%) for the 2-position, simplified purification, and high throughput suitable for pilot-plant operations.
Reaction Chemistry & Mechanism
The synthesis relies on the activation of the C-2 position by the ring nitrogen and the inductive electron-withdrawing effects of the chlorine atoms at C-3, C-5, and C-6.
Reaction Scheme
The reaction involves the displacement of the chlorine at the 2-position by ammonia.
Experimental Protocol (Scale-Up Ready)
Equipment Requirements
-
Reactor: Hastelloy or Glass-lined Stainless Steel Autoclave (rated for >40 bar).
-
Agitation: High-torque overhead stirrer with pitch-blade impeller (for heterogeneous mixing).
-
Temperature Control: Oil jacket or steam heating with rapid cooling capability (chilled water).
-
Safety: Rupture disc, pressure relief valve, and ammonia scrubber system.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| 2,3,5,6-Tetrachloropyridine | 216.88 | 1.0 | Substrate | >98% Purity |
| Ammonia (28-30% aq) | 17.03 | 5.0 - 8.0 | Nucleophile | Tech Grade |
| Wetting Agent (Optional) | N/A | 0.5% w/w | Dispersant | Triton X-100 or similar |
Expert Insight: While liquid ammonia can be used, aqueous ammonia (28-30%) is preferred for scale-up. It acts as both reagent and solvent, solubilizing the ammonium chloride byproduct and facilitating simple filtration of the water-insoluble product.
Step-by-Step Procedure (1 kg Scale)
-
Charging:
-
Charge 1.0 kg (4.61 mol) of 2,3,5,6-Tetrachloropyridine into the autoclave.
-
Add 2.5 L of 28% Aqueous Ammonia (approx. 8 equivalents).
-
Optional: Add 50 mL of a dispersant or a co-solvent (e.g., NMP) if reaction kinetics are slow, though neat aqueous systems are cleaner.
-
-
Reaction:
-
Seal the reactor and purge with Nitrogen (3x) to remove oxygen.
-
Set agitation to 300-400 RPM .
-
Heat ramp: 2°C/min to 125°C .
-
Pressure Monitoring: Expect pressure to rise to 15–25 bar (vapor pressure of NH3/H2O at 125°C).
-
Hold at 125°C for 6–8 hours .
-
IPC (In-Process Control): Sample via dip tube after 6 hours. Analyze by HPLC. Target: <0.5% Starting Material.
-
-
Work-Up:
-
Cool reactor to 25°C .
-
Vent: Slowly vent excess ammonia to a water/acid scrubber system. Caution: Ammonia gas release.
-
Open reactor. The product will be a suspension of off-white solid in the aqueous mother liquor.
-
-
Isolation:
-
Filter the slurry using a pressure filter or centrifuge.
-
Wash 1: Wash cake with 2.0 L deionized water (removes NH4Cl).
-
Wash 2: Wash with 0.5 L cold methanol (removes trace organic impurities/tars).
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Expected Results
-
Yield: 850 g – 920 g (90–95%).
-
Appearance: White to pale yellow crystalline powder.
Process Flow & Critical Control Points (CCP)
Analytical Methods & Quality Control
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% H3PO4 in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
2,3,5,6-Tetrachloropyridine: ~12.5 min
-
2-Amino-3,5,6-trichloropyridine: ~8.2 min (More polar due to amino group).
-
Impurity Profile
| Impurity | Origin | Control Strategy |
| 2,3,5,6-Tetrachloropyridine | Unreacted Starting Material | Ensure >5 eq.[4] Ammonia; Extend reaction time. |
| 2,6-Diamino-3,5-dichloropyridine | Over-reaction (Double substitution) | Control Temp <130°C; Avoid large excess of NH3 beyond 10 eq. |
| Hydrolysis Products | Reaction with water (Pyridinols) | Minimal at pH > 10 (Ammonia dominates nucleophilicity). |
Safety & Handling (HSE)
-
Ammonia Hazard: Anhydrous or concentrated aqueous ammonia releases toxic vapors. The reactor must be vented to a scrubber containing dilute sulfuric acid or water.
-
Pressure Vessel: The reaction operates at elevated pressure (up to 25 bar). Ensure rupture discs are rated appropriately and inspecting for stress corrosion cracking (SCC) if using stainless steel (Hastelloy is preferred for chloride service).
-
Toxicology: Chlorinated pyridines are skin irritants and potential sensitizers. Full PPE (respirator, chemically resistant gloves) is mandatory.
-
Thermal Stability: Do not exceed 160°C. While the pyridine ring is stable, ammonia pressure increases exponentially with temperature.
References
-
Process for preparing 2,3,5-trichloropyridine (Related Chemistry): U.S. Patent 4,111,938. Describes the manipulation of polychloropyridines, establishing the stability and reactivity patterns of 2,3,5,6-tetrachloropyridine.Link
-
Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine: European Patent EP0239904A2. Details the synthesis of the starting material via gas-phase chlorination.Link
-
Preparation of 2-amino-3,5-chloropyridine (Analogous SNAr): U.S. Patent 3,985,759. Provides context on chlorination and amination selectivity in pyridine systems.Link
-
3,5,6-Trichloro-2-pyridinol Synthesis: ChemicalBook. Describes the hydrolysis of 2,3,5,6-tetrachloropyridine, confirming the activation of the 2-position.Link
-
Safety Data Sheet (2,3,5,6-Tetrachloropyridine): OECD SIDS Initial Assessment Report. Toxicological and environmental data for the starting material.[5]Link
Sources
- 1. rsc.org [rsc.org]
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- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Application Note: Handling, Storage, and Protocol Standardization for 3,5,6-Trichloropyridin-2-amine
Executive Summary & Scope
3,5,6-Trichloropyridin-2-amine (CAS: 37972-36-8) is a high-value halogenated heterocyclic building block. While structurally related to the widely known agrochemical metabolite 3,5,6-trichloro-2-pyridinol (TCPy) and the herbicide Picloram, this amine derivative possesses distinct nucleophilic properties critical for the synthesis of kinase inhibitors and next-generation agrochemicals.
This guide addresses a common industry gap: the lack of standardized handling protocols for specific halogenated aminopyridines compared to their acid or alcohol counterparts. This document provides a self-validating framework for the storage, solubilization, and quality control of 3,5,6-trichloropyridin-2-amine, ensuring experimental reproducibility and safety compliance.
Physicochemical Profile & Identification
To prevent experimental error, researchers must verify the identity of the starting material, distinguishing it from its hydrolysis product (the pyridinol) or regioisomers.
| Property | Specification | Notes |
| IUPAC Name | 3,5,6-trichloropyridin-2-amine | Also cited as 2-Amino-3,5,6-trichloropyridine |
| CAS Registry | 37972-36-8 | Critical: Do not confuse with 6515-38-4 (Pyridinol) |
| Molecular Formula | C₅H₃Cl₃N₂ | |
| Molecular Weight | 197.45 g/mol | |
| Appearance | White to Off-White Crystalline Solid | May yellow slightly upon oxidation |
| Solubility (Water) | Low (< 1 mg/mL) | Lipophilic due to trichloro-substitution |
| Solubility (Organic) | High in DMSO, DMF, Methanol, EtOAc | Recommended solvents for stock prep |
| Melting Point | ~170–175 °C (Class-Typical) | Note: Verify via DSC/Mel-Temp upon receipt |
Safety & Hazard Assessment (HSE)
Expert Insight: The lipophilic nature of the trichlorinated ring facilitates membrane permeability, making this compound a potential systemic toxicant and severe irritant. It must be handled as a hazardous halogenated aromatic.
Core Hazards
-
Acute Toxicity (Oral/Dermal): Treat as Toxic (Category 3/4). Halogenated pyridines can disrupt metabolic pathways if absorbed.
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1] The amine functionality can sensitize mucous membranes.
-
Environmental: Very toxic to aquatic life with long-lasting effects (H410). Zero-discharge protocol required.
PPE Standards
-
Respiratory: N95/P100 respirator or effective fume hood (Face velocity > 0.5 m/s) is mandatory to prevent inhalation of fine dust.
-
Dermal: Double-gloving recommended.
-
Inner: Latex or Nitrile (inspection layer).
-
Outer: Nitrile (minimum 0.11 mm thickness).
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling.
Storage Protocol: The "Inert-Cold" Chain
While the pyridine ring is electronically stabilized by the chlorine atoms, the primary amine is susceptible to slow oxidation (N-oxide formation) and the C-Cl bonds can undergo hydrolysis under humid, acidic conditions.
Storage Workflow
Objective: Maintain purity >98% over 12 months.
Figure 1: Logic flow for the receipt and storage of halogenated aminopyridines to prevent hydrolytic degradation.
Protocol Steps
-
Receipt: Upon arrival, inspect the container for seal integrity. If the powder is yellow/brown, oxidation may have occurred.
-
Aliquotting: Perform all transfers in a fume hood. For long-term studies, aliquot into single-use vials to avoid repeated freeze-thaw cycles which introduce moisture.
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Temperature: Store at 2–8°C . Freezing (-20°C) is acceptable but generally unnecessary unless storing for >2 years.
Handling & Solubilization Protocols
Causality: The electron-withdrawing chlorine atoms significantly reduce the basicity of the amine and the solubility in water. Acidification may be required to dissolve in aqueous media (forming the pyridinium salt), but this risks hydrolysis.[2] Organic solvents are preferred.
Solubilization Workflow
Figure 2: Decision matrix for solubilization. DMSO is the gold standard for stock solutions due to high solubility and low volatility.
Preparation of 10 mM Stock Solution (Example)
-
Weighing: Weigh 1.97 mg of 3,5,6-trichloropyridin-2-amine into a microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
Note: Avoid heating above 40°C to prevent potential dechlorination.
-
-
Storage of Stock: Store DMSO stocks at -20°C. Stable for 3 months.
Quality Control (QC) & Waste Disposal
Differentiating Amine from Pyridinol
A common degradation pathway is the hydrolysis of the amine to the hydroxyl group (pyridinol).
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Expected Result: The amine is less polar than the pyridinol (due to the H-bond donor/acceptor profile of the OH group vs NH2 in this specific halogenated context) and will typically elute after the pyridinol impurity.
-
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol: Do not mix with strong acids or oxidizers in the waste stream. Collect in a dedicated "Halogenated Solvents/Solids" container.
-
Destruction: High-temperature incineration is required to prevent the formation of dioxins/furans.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1415863 (Analogue Reference). Retrieved from [Link] (Used for physicochemical property inference).
-
ECHA (European Chemicals Agency). Registration Dossier for Chlorinated Pyridines.[3] (Hazard classification standards H315, H319, H410).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 3,5,6-Trichloropyridin-2-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3,5,6-trichloropyridin-2-amine. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you achieve your desired product purity efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3,5,6-trichloropyridin-2-amine?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing chlorinated aminopyridines is the nucleophilic aromatic substitution (SNAr) of a polychlorinated precursor (e.g., 2,3,5,6-tetrachloropyridine) with an ammonia source.[1] Another route could be the direct chlorination of a less-substituted aminopyridine.[2][3]
Based on these pathways, likely impurities include:
-
Unreacted Starting Materials: Residual polychlorinated pyridines (e.g., 2,3,5,6-tetrachloropyridine), which are non-basic and can be separated effectively.
-
Isomeric Byproducts: Amination or chlorination at other positions on the pyridine ring, leading to regioisomers.
-
Over-aminated or Over-chlorinated Products: Formation of di-amino dichloropyridines or tetrachloro aminopyridines.[2]
-
Hydrolysis Products: If water is present under harsh conditions, the amine may be hydrolyzed to the corresponding 3,5,6-trichloropyridin-2-ol.
Q2: What are the primary methods for purifying 3,5,6-trichloropyridin-2-amine?
A2: The purification strategy depends on the scale of your reaction, the nature of the impurities, and the target purity. The three most effective techniques are:
-
Acid-Base Extraction: This classic technique leverages the basicity of the 2-amino group to separate it from neutral or acidic impurities.[4][5] It is an excellent first-pass purification step for removing non-basic starting materials like tetrachloropyridine.
-
Flash Column Chromatography: A highly versatile method for separating compounds with different polarities. For aminopyridines, special consideration must be given to the acidic nature of silica gel, which can cause significant peak tailing.[4]
-
Recrystallization: If your product is a solid, recrystallization is one of the most powerful methods for achieving high purity by removing small amounts of impurities.[6][7]
Q3: How do I select the most appropriate purification method for my experiment?
A3: The choice of method is a balance of efficiency, scale, and the specific impurity profile. The decision tree below provides a logical guide to selecting an optimal strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) |
| TLC spot is streaking or column peak is tailing. | The basic amine is interacting strongly with acidic silanol groups on the silica gel surface.[8][9] | Add a basic modifier like triethylamine (TEA) or ammonia (0.5-1% v/v) to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[4][10] This neutralizes the acidic sites, leading to symmetrical peaks. |
| An emulsion formed during acid-base extraction. | High concentration of crude material or fine particulates stabilizing the interface. | 1. Let the separatory funnel stand for 15-30 minutes. 2. Add a small amount of brine (saturated aq. NaCl) to increase the ionic strength of the aqueous phase.[10] 3. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Purity is still low after acid-base extraction. | 1. Incomplete protonation of the amine. 2. Basic impurities are present. | 1. Perform multiple washes with the acidic solution; 3-4 smaller washes are more effective than one large one.[10] 2. Check the pH of the aqueous layer after shaking to ensure it is acidic. 3. If basic impurities are present, proceed to column chromatography or recrystallization. |
| Product "oiled out" instead of crystallizing. | The solution is supersaturated, or the melting point of the solute is below the solvent's temperature. Impurities are depressing the melting point. | 1. Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. 2. Add a seed crystal of pure product. 3. Re-dissolve the oil in a minimum of hot solvent and try adding a different, miscible anti-solvent slowly.[11] |
| Low recovery after recrystallization. | The chosen solvent has too high solubility at cold temperatures. Too much solvent was used. | 1. Re-screen for a better solvent system where the solubility difference between hot and cold is greater. 2. Ensure you used the absolute minimum amount of hot solvent to dissolve the crude product. 3. Cool the filtrate in an ice bath to maximize crystal precipitation before filtering. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for separating the basic 3,5,6-trichloropyridin-2-amine from neutral impurities like unreacted tetrachloropyridine.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, shake vigorously for 1-2 minutes, venting frequently to release any pressure.[5]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The basic amine is now protonated and has moved into this aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the amine. Combine all aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10), as confirmed with pH paper.[12] The protonated amine will be neutralized and may precipitate.
-
Back-Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., EtOAc or DCM).[12]
-
Drying and Concentration: Combine the organic extracts from the back-extraction. Wash once with brine, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[13] Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3,5,6-trichloropyridin-2-amine.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the target amine from impurities of similar basicity but different polarity (e.g., isomers).
Caption: Workflow for purification by flash column chromatography.
Methodology:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing. [10]
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the progress of the separation by TLC.
-
Isolation: Once the desired product has eluted, combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This method is best for a final polishing step when the product is already >90% pure and is a solid.
Solvent Selection Table
| Solvent System | Type | Comments |
| Ethanol / Water | Two-Solvent | Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. Good for moderately polar compounds.[11] |
| Heptane / Ethyl Acetate | Two-Solvent | Dissolve in minimal hot ethyl acetate, add hot heptane as the anti-solvent. A common and effective system.[11] |
| Toluene or Xylene | Single-Solvent | These aromatic solvents may be effective on their own, dissolving the compound when hot but not when cold.[14] |
| Acetic Acid / Water | Two-Solvent | For amines that are difficult to dissolve, hot acetic acid can be effective. Add water to precipitate. Note: may form an acetate salt.[15] |
Methodology (Two-Solvent System):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (one that dissolves the compound well, e.g., ethyl acetate) until the solid just dissolves.
-
Add Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, e.g., heptane) dropwise until the solution becomes persistently cloudy.[7]
-
Clarification: Add 1-2 more drops of the hot "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a vacuum oven to remove all residual solvent.
References
-
Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs Blog. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex Resources. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech Blog. [Link]
-
Dolan, J. W. (2003, July 1). Why Do Peaks Tail? LCGC North America. [Link]
- Schrinner, E., et al. (1985). Method for producing 3,5,6-trichloro-1H-pyridine-2-on. U.S.
-
Wang, Y., et al. (2007). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. ResearchGate. [Link]
- Mekeel, F. L. (1991). Improved process for preparation of 3,5,6-trichloropyridin-2-01.
-
Le-Coz, C., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84225, 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. PubChem. [Link]
- Baker, D. R. (1975). 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds. U.S.
- Mekeel, F. L. (1996). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol.
-
University of California, Los Angeles. Recrystallization - Single Solvent. UCLA Chemistry. [Link]
-
Wikipedia. Acid–base extraction. [Link]
- Zhang, D., et al. (2012). Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. PubChem. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
-
Wikipedia. TCPy. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. [Link]
-
Yang, L., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]
- Zhang, S., et al. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
- Zhang, J., et al. (2020). Preparation method of 3-aminopyridine.
- Zhang, J., et al. (2014). 3,5,6-trichloropyridin-2-ol sodium synthesis method.
-
Gryn'ova, G., et al. (2022). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. [Link]
-
Melle, A., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. ChemRxiv. [Link]
-
Potts, K. T., et al. (2025). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. [Link]
Sources
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- 2. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. US3883541A - 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of Trichloropyridinamines
Welcome to the technical support center for handling trichloropyridinamines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this class of compounds. Trichloropyridinamines, characterized by a pyridine ring substituted with three chlorine atoms and an amine group, often exhibit poor solubility in common reaction media due to their rigid, planar structure and high crystal lattice energy. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring your experiments and syntheses proceed efficiently.
Foundational Concepts: Why Are Trichloropyridinamines Poorly Soluble?
Before troubleshooting, it's crucial to understand the underlying physicochemical properties that govern the solubility of trichloropyridinamines.
-
High Crystal Lattice Energy: The planar aromatic rings and potential for intermolecular hydrogen bonding between the amine group and the pyridine nitrogen of adjacent molecules can lead to highly stable, tightly packed crystal structures.[1] Overcoming this crystal lattice energy requires significant energy input from solvent-solute interactions, which is often unfavorable.
-
Polarity and Lipophilicity: The presence of three electron-withdrawing chlorine atoms and a polar amine group on a pyridine core creates a molecule with a complex electronic profile. While possessing polar functional groups, the overall molecule can be quite lipophilic, leading to poor solubility in both highly polar (aqueous) and non-polar (hydrocarbon) solvents. The principle of "like dissolves like" is key; the ideal solvent must balance polarity to effectively solvate all parts of the molecule.[2]
-
The Basic Amine Group: The aminopyridine moiety is weakly basic. This property is critical as it allows for manipulation of solubility through pH adjustment. In acidic media, the amine group can be protonated to form a cationic salt, which typically has significantly higher aqueous solubility than the neutral form.[1][3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility problems in a question-and-answer format, providing both the "why" and the "how-to" for each solution.
Q1: My trichloropyridinamine won't dissolve in my initial reaction solvent. Where do I start?
This is the most common challenge. A systematic approach to solvent selection is the most effective starting point. Avoid random trials; instead, screen a curated set of solvents based on their chemical properties.
Expertise & Causality: The goal is to find a solvent that can effectively disrupt the solute-solute interactions (crystal lattice) and form stable solute-solvent interactions. Polar aprotic solvents are often the best starting point because they possess a dipole moment sufficient to solvate the polar regions of the molecule but lack acidic protons that could prematurely react with basic sites.
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, known amount of your trichloropyridinamine (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single solvent from the screening table below.
-
Observation at Room Temperature: Agitate the vials at a consistent temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours). Visually assess solubility.
-
Observation with Heating: If the compound is not soluble at room temperature, gently heat the vials to a consistent elevated temperature (e.g., 60-80 °C), ensuring it is well below the solvent's boiling point. Caution: Always assess the thermal stability of your compound before heating to avoid degradation.[5]
-
Documentation: Record your observations (insoluble, partially soluble, fully soluble) for each solvent at both temperatures. This creates a valuable solubility profile for your specific molecule.
Data Presentation: Initial Solvent Screening Table
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Moderate to Good | Good polarity balance to solvate the amine and pyridine nitrogen without interfering with many reaction types. Often requires heating.[6] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Poor to Moderate | Can hydrogen bond with the amino group, but may be less effective at solvating the chlorinated aromatic core.[7] |
| Ethers | THF, 1,4-Dioxane, CPME | Poor to Moderate | Moderate polarity but may lack the strength to break the crystal lattice of highly crystalline materials. |
| Halogenated | Dichloromethane (DCM), Chloroform | Poor | Generally not polar enough to overcome the crystalline lattice energy of these compounds.[6] |
| Aromatic | Toluene, Xylene | Poor | Non-polar nature is generally unsuitable for the polar functional groups of trichloropyridinamines. |
| Aqueous | Water, Buffers | Very Poor | The lipophilic nature of the chlorinated ring system typically leads to extremely low aqueous solubility.[8] |
Q2: My compound dissolves in a polar aprotic solvent (like DMSO), but precipitates when I add other reagents, especially aqueous solutions. What's happening?
This phenomenon is known as "antisolvent precipitation."[4] Your compound is soluble in the initial solvent (e.g., DMSO), but when you introduce a second solvent in which it is insoluble (the "antisolvent," e.g., water), the overall polarity of the solvent system changes dramatically. The solubility limit is exceeded, causing the compound to crash out of solution.
Solution: Co-Solvent Systems
A co-solvent system involves using a mixture of a "good" solvent and a "poor" solvent to achieve a finely-tuned medium where all reaction components remain in solution.[9]
Visualization: Mechanism of Co-Solvency
Caption: A co-solvent creates a medium with intermediate polarity, enhancing solubility.
Protocol 2: Developing a Co-Solvent System
-
Identify a "Good" Solvent: From Protocol 1, choose a water-miscible solvent in which your compound is highly soluble (e.g., DMF, DMSO, NMP).
-
Titration Setup: Dissolve your trichloropyridinamine in a minimal amount of the "good" solvent to create a concentrated stock solution.
-
Add Antisolvent: Slowly add your primary reaction medium (the "antisolvent," e.g., an aqueous buffer) to the stock solution while stirring vigorously.
-
Observe the Cloud Point: Note the volume at which the solution becomes persistently cloudy or precipitation begins. This is the "cloud point."
-
Optimize Ratio: Prepare several test reactions using a co-solvent ratio slightly below the cloud point (i.e., with a higher percentage of the "good" solvent) to ensure robustness. A common starting point is a mixture containing 5-10% of a high-boiling point polar aprotic co-solvent.[6]
Q3: My reaction is in an aqueous medium. Can I use pH to improve solubility?
Yes, this is a highly effective strategy for aminopyridines.[4] The basic amine group can be protonated to form a much more water-soluble salt.
Expertise & Causality: According to the Henderson-Hasselbalch equation, the ratio of the protonated (soluble) form to the neutral (insoluble) form of a basic compound is determined by the pH of the solution and the pKa of the compound.[10] By lowering the pH well below the pKa of the aminopyridine, you can shift the equilibrium almost entirely to the protonated, soluble species.
Visualization: Effect of pH on Amine Solubility
Caption: Lowering the pH protonates the amine, dramatically increasing aqueous solubility.
Protocol 3: pH-Dependent Solubility Profiling
-
Prepare Buffers: Make a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7, 8). For pharmaceutical applications, the physiological range of pH 1.2 to 6.8 is critical.[11]
-
Equilibration: Add an excess amount of your trichloropyridinamine to each buffer solution in separate vials. Ensure undissolved solid remains to confirm saturation.
-
Agitate: Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Separate the solid from the liquid by centrifugation or filtration through a syringe filter (e.g., 0.45 µm PTFE).
-
Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[11][12]
-
Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your reaction.
Q4: My reactants are in two immiscible phases (e.g., an aqueous base and an organic substrate). How can I make them react?
This is a classic problem of mutual insolubility. While vigorous stirring can help, a more robust and scalable solution is Phase-Transfer Catalysis (PTC) .
Expertise & Causality: A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[13] For example, a quaternary ammonium salt can transport an aqueous anion (like hydroxide) into an organic phase to react with an organic-soluble substrate. The catalyst essentially acts as a "detergent" for the ion, making it soluble in the organic medium.[13][14]
Visualization: General Troubleshooting Workflow
Caption: A decision workflow for systematically troubleshooting solubility issues.
Common Phase-Transfer Catalysts:
-
Quaternary Ammonium Salts: Benzyltriethylammonium chloride, Tetrabutylammonium bromide (TBAB).[15]
-
Phosphonium Salts: Hexadecyltributylphosphonium bromide (tolerate higher temperatures).[13]
-
Crown Ethers & Cryptands: Used for specific cation complexation.
Choosing the right PTC depends on the specific ions and phases involved in your reaction.
References
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Malkin, A., et al. (2025, July 3). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. Pharmaceuticals. Retrieved from [Link]
-
Teva API. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Al-Amin, M., et al. (2021, October 13). Fundamental Methods for the Phase Transfer of Nanoparticles. Nanomaterials. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. Retrieved from [Link]
-
Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. tapi.com [tapi.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
removing unreacted 2,3,5,6-tetrachloropyridine from product mixture
Introduction for the Senior Application Scientist
Welcome to the technical support center. As researchers, we understand that the success of a synthesis is ultimately measured by the purity of the final product. When working with versatile but often persistent starting materials like 2,3,5,6-tetrachloropyridine (TCP), effective purification is paramount. This guide is designed to move beyond generic protocols, offering a decision-making framework and detailed troubleshooting steps based on the physicochemical properties of TCP and common experimental scenarios. Here, we will explore the causality behind each purification choice, empowering you to design a robust separation strategy tailored to your specific product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2,3,5,6-tetrachloropyridine that influence its removal?
A1: Understanding the physical and chemical properties of 2,3,5,6-tetrachloropyridine is the foundation of any successful purification strategy. It is a white to light yellow crystalline solid that may darken upon exposure to light and air.[1] Its key characteristics are summarized in the table below. The high boiling point makes simple distillation challenging if your product is not significantly more volatile. Its very low water solubility and moderate-to-high solubility in common organic solvents dictate its behavior in extraction and chromatography.[1][2][3] The high logP value of ~3.3 indicates it is significantly hydrophobic (lipophilic).[1]
| Property | Value | Implication for Purification | Source(s) |
| Molecular Weight | 216.88 g/mol | Similar mass to many derivatives can make separation by size difficult. | [4] |
| Melting Point | 90-92 °C | It is a solid at room temperature, making recrystallization a viable method. | [5] |
| Boiling Point | 250-252 °C | High boiling point; removal by simple distillation requires a thermally stable, volatile product. | [1][5] |
| Water Solubility | ~29 mg/L at 25°C | Essentially insoluble in water; facilitates removal from water-soluble products via aqueous washes. | [3] |
| Organic Solubility | Very soluble in ether, ethanol, petroleum ether; soluble in acetone, DMSO. | Wide range of potential solvents for extraction, chromatography, and recrystallization. | [1][2] |
| logP (o/w) | 3.32 | Hydrophobic nature; will prefer organic phases in extractions and bind strongly to C18 in reversed-phase HPLC. | [1] |
| pKa | -0.80 | Extremely weak base; cannot be effectively removed by washing with aqueous acid. | [1] |
Q2: My product is non-polar. How can I remove the unreacted TCP, which is also non-polar?
A2: This is a common and challenging scenario. Since a simple aqueous wash will not be effective, you must exploit more subtle differences in properties. The primary methods to consider are:
-
Crystallization/Recrystallization: This is often the most effective method if your product is also a solid. The goal is to find a solvent system where the solubility of your product and TCP differ significantly with temperature. Refer to the Recrystallization Troubleshooting Guide below.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. Given the similar polarity, you may need to screen various solvent systems (eluents) to achieve separation. A shallow gradient and high-efficiency silica are often required. See the Chromatography Guide for a detailed protocol.
-
Sublimation: If your product has a significantly different vapor pressure than TCP, vacuum sublimation can be a powerful, solvent-free purification technique.[6]
Q3: How can I quickly assess whether I have successfully removed the TCP?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Spot your crude mixture, the purified fractions, and a standard of pure TCP on the same plate. A good solvent system will show a clear separation between the TCP spot and your product spot. The disappearance or significant reduction of the TCP spot in your purified sample indicates successful removal. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.
In-Depth Troubleshooting Guides
Guide 1: Purification by Liquid-Liquid Extraction
This method is most effective when your desired product has a functional group that can be ionized (e.g., an amine or carboxylic acid), making its solubility highly pH-dependent, unlike the chemically inert TCP.
The Scientific Principle (Causality): 2,3,5,6-Tetrachloropyridine is a very weak base (pKa = -0.80) and lacks any acidic protons.[1] Therefore, its solubility is unaffected by changes in aqueous pH. If your product is, for example, a basic amine, washing the organic mixture with aqueous acid (e.g., 1M HCl) will protonate your product, rendering it a water-soluble salt. The non-polar TCP will remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover your purified product.
Step-by-Step Protocol: Isolating a Basic Product
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Wash 2-3 times, collecting the aqueous layers each time. The TCP will remain in the organic layer. Your basic product is now in the combined aqueous layers as a hydrochloride salt.
-
Purity Check (Optional): Spot the organic layer on a TLC plate against your crude material to confirm the product has been extracted and the TCP remains.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. Your product should precipitate or form an oil.
-
Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers from the re-extraction, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow Diagram: Extraction of a Basic Product This diagram illustrates the decision-making process for using liquid-liquid extraction to remove TCP.
Caption: Decision tree for selecting a recrystallization solvent.
Guide 3: Purification by Flash Column Chromatography
This is the workhorse technique for separating mixtures of similar polarity that are difficult to resolve by extraction or recrystallization.
The Scientific Principle (Causality): Flash chromatography is a form of normal-phase liquid chromatography where the stationary phase is polar (typically silica gel) and the mobile phase (eluent) is non-polar. Compounds in the mixture are separated based on their polarity. More polar compounds adsorb more strongly to the silica and elute later, while less polar compounds travel through the column faster. Since TCP is relatively non-polar, it will elute fairly quickly with non-polar solvents. Your goal is to find a solvent system where your product's affinity for the silica is sufficiently different from TCP's to allow for separation.
Step-by-Step Protocol: Flash Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give a good separation between your product and TCP, with the spot for the desired compound having an Rf value of ~0.3-0.4. A common starting point for compounds like TCP is a mixture of hexanes (or petroleum ether) and ethyl acetate. A patent for a TCP synthesis mentions a mobile phase of petroleum ether/ethyl acetate (9:1) for its purification. [7]2. Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 100:1 ratio of silica to crude material by weight).
-
Pack the column using the "slurry method": make a slurry of silica gel in your starting eluent and pour it into the column. Allow it to pack evenly under positive pressure.
-
-
Sample Loading:
-
Dissolve your crude material in a minimum amount of the eluent or a stronger solvent (like DCM).
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin running the eluent through the column under positive pressure (flash).
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Group the fractions that contain your pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
References
- Solubility of 2,3,5,6-Tetrachloropyridine. (n.d.). Solubility of Things.
- 2,3,5,6-Tetrachloropyridine. (n.d.). PubChem.
- CAS 2402-79-1: 2,3,5,6-Tetrachloropyridine. (n.d.). CymitQuimica.
- 2,3,5,6-TETRACHLOROPYRIDINE CAS N°: 2402-79-1. (n.d.). SIDS Initial Assessment Report.
- Preparation method of 2,3,5,6-tetrachloropyridine. (n.d.). Patsnap.
-
2,3,5,6-tetrachloropyridine. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]
- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. (1982). Google Patents.
- 2,3,5,6-Tetrachloropyridine (Symtet) Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- Production of 2,3,5,6-tetrachloropyridine. (1995). Google Patents.
Sources
- 1. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 2,3,5,6-tetrachloropyridine [webbook.nist.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. WO1995006639A1 - Production of 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]
- 7. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Filtration Optimization for 2-Amino-3,5,6-Trichloropyridine
Current Status: Online Support Tier: Level 3 (Process Development & Engineering) Ticket ID: #FILT-PYR-002 Subject: Improving Filtration Rates of 2-Amino-3,5,6-Trichloropyridine (Picloram Intermediate)
Executive Summary
Welcome to the Process Engineering Support Center. You are likely experiencing extended filtration times (T > 4 hours), high cake compressibility, or filter media blinding during the isolation of 2-amino-3,5,6-trichloropyridine .
This intermediate, typically synthesized via the ammonolysis of pentachloropyridine or 2,3,5,6-tetrachloropyridine, exhibits a strong propensity to crystallize as high-aspect-ratio needles (laths) . These needles pack efficiently under vacuum, reducing cake porosity (
This guide provides a root-cause analysis and validated protocols to transition your crystal habit from needles to filterable prisms/blocks, thereby reducing filtration time by up to 70%.
Module 1: Root Cause Analysis (Crystal Morphology)
The Problem: Needle Formation
In polar protic solvents (e.g., water, methanol) often used in the ammonolysis workup, 2-amino-3,5,6-trichloropyridine tends to grow rapidly along the a-axis due to strong hydrogen bonding networks along the amide/amine backbone, while growth on the side faces is inhibited by solvent solvation.
Impact on Filtration:
-
Cake Collapse: As differential pressure (
) increases, the needle lattice collapses, sealing flow channels. -
Fines Generation: Needles are fragile; high-shear agitation breaks them into fines (attrition), which blind the filter cloth.
The Solution: Habit Modification
To improve filtration, we must lower the aspect ratio (length/width) of the crystals. This is achieved by altering the supersaturation profile and solvent composition .
| Parameter | Current State (Likely) | Target State (Optimized) | Mechanism |
| Cooling Rate | Fast (>10°C/hr) | Slow (2-5°C/hr) | Prevents "crash cooling" which favors nucleation of needles over growth of blocks. |
| Supersaturation | High (Uncontrolled) | Low (Metastable Zone) | Promotes growth on existing crystal faces rather than new nuclei formation. |
| Agitation | High Shear (Turbine) | Low Shear (Hydrofoil) | Reduces crystal breakage (secondary nucleation). |
Module 2: Optimized Crystallization Protocol
Warning: This protocol assumes the starting material is the crude reaction mixture post-ammonolysis.
Step-by-Step Workflow
-
Solvent Swap (Critical):
-
If your reaction is in pure water/ammonia, the solubility is too low, causing rapid precipitation.
-
Action: Introduce a co-solvent (e.g., Methanol or Acetonitrile ) to increase solubility. A 70:30 Methanol:Water ratio often yields thicker prisms.
-
-
Dissolution & Polishing:
-
Heat the slurry to 80°C (or near reflux) until complete dissolution.
-
Check Point: If the solution is hazy, perform a hot filtration to remove inorganic salts (NH
Cl) or insoluble tars. These act as random nucleation sites.
-
-
Seeding (The Control Knob):
-
Cool to 65°C (just inside the metastable zone).
-
Add 0.5 - 1.0 wt% of pure, milled 2-amino-3,5,6-trichloropyridine seeds.
-
Hold: Maintain temperature for 30-60 minutes to allow seeds to heal and start growing.
-
-
Controlled Cooling:
-
Ramp down temperature at 5°C/hour to 20°C.
-
Why: Slow cooling ensures the growth rate dominates the nucleation rate, depositing mass onto the seeds rather than forming new fine needles.
-
-
Ostwald Ripening (Digestion):
Process Visualization (DOT)
Figure 1: Optimized Cooling Crystallization Workflow for particle size enlargement.
Module 3: Filtration Mechanics & Troubleshooting
Even with better crystals, equipment settings can ruin the rate.
Troubleshooting Decision Tree
Symptom 1: Filtration starts fast, then stops completely.
-
Diagnosis: Cake Compressibility. The initial flow packs the needles into a non-porous mat.
-
Fix:
-
Reduce Vacuum/Pressure: Do not use full vacuum immediately. Start at 0.2 bar differential and ramp up as the cake builds.
-
Body Feed: Add perlite or diatomaceous earth (1-2% wt) to the slurry before filtration to maintain cake porosity (only if product purity allows).
-
Symptom 2: Filtrate is cloudy (turbid).
-
Diagnosis: Particle breakthrough (Fines < Pore Size).
-
Fix:
-
Recirculate: Return the first 10% of filtrate back to the feed vessel. The filter cake itself is the most efficient filter media.
-
Check Cloth: Switch to a multifilament cloth with a tighter weave (e.g., Polypropylene 5-10 micron).
-
Visual Troubleshooting Guide (DOT)
Figure 2: Logic flow for diagnosing filtration failures based on crystal microscopy.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use water as the sole wash solvent? A: No. While 2-amino-3,5,6-trichloropyridine has low solubility in water, using pure water can cause "oiling out" of remaining impurities or rapid precipitation of dissolved product on the cake surface, sealing it. Use a displacement wash with the same solvent ratio as the mother liquor (e.g., 70:30 MeOH:Water), followed by a water wash only after the mother liquor is removed.
Q: My cake cracks immediately after the liquid level drops. Why? A: This indicates high surface tension or excessive drying stress.
-
Fix: Smooth the cake (if using a nutsche filter) before the crack propagates.
-
Fix: Maintain a small layer of solvent above the cake until the wash step is ready.
Q: What is the target "Specific Cake Resistance" (
References
-
Preparation of 2,3,5-trichloropyridine. US Patent 4,111,938. Describes the fundamental chemistry and isolation of trichloropyridine derivatives.Link
-
Understanding the role of solvent in regulating the crystal habit. Royal Society of Chemistry (RSC) Advances. Mechanistic insight into how solvent-solute interactions inhibit growth on specific faces, causing needle formation.Link
-
Process for preparing 2-aminopyridine derivatives. US Patent 2006/0047124 A1. Details the aminolysis conditions and purification steps relevant to amino-chloropyridines.Link
-
3,5,6-Trichloropyridin-2-ol Synthesis and Crystallization. National Institutes of Health (NIH) / PMC. Provides crystallographic data confirming the planar, lath-like structure of trichlorinated pyridines.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study [mdpi.com]
- 4. tara.tcd.ie [tara.tcd.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 7. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Stability & Drying Optimization for 3,5,6-Trichloropyridin-2-amine
Emergency Triage: Quick Troubleshooting
If you are currently experiencing issues, identify your symptom immediately to pause the loss.
| Symptom | Immediate Diagnosis | Action Required |
| Mass Loss (Low Yield) | Sublimation. The compound is vaporizing under vacuum before it melts. | STOP high vacuum (< 10 mbar). Increase pressure to 100–200 mbar or lower temperature to < 40°C. |
| Discoloration (Brown/Black) | Oxidation. The amino group is reacting with air at elevated temperatures. | PURGE oven with Nitrogen ( |
| Purity Drop (New Impurities) | Hydrolysis/Condensation. Residual acid/base in the wet cake is catalyzing degradation. | RE-WASH wet cake to neutral pH (6–8) before drying. |
The Science of Stability: Why Decomposition Occurs
To prevent decomposition, one must understand that "decomposition" in polychlorinated aminopyridines usually manifests in three distinct physical-chemical pathways.
A. The Sublimation Trap (Pseudo-Decomposition)
Researchers often report "decomposition" when they observe low yields. For 3,5,6-trichloropyridin-2-amine, this is frequently sublimation , not chemical breakdown.
-
Mechanism: The electron-withdrawing chlorine atoms reduce the crystal lattice energy. Combined with the planar ring structure, this creates a high vapor pressure solid.
-
The Risk: Applying strong vacuum (< 5 mbar) at moderate heat (50–60°C) causes the solid to transition directly to gas, bypassing the liquid phase. The product ends up in your vacuum trap or pump oil, not the tray.
B. Oxidative Degradation (Color Instability)
-
Mechanism: While the pyridine ring is stabilized by chlorines, the exocyclic amine (
) at the 2-position is susceptible to oxidation, forming azo-linkages or extended conjugation networks (tars) which appear as yellow-to-black discoloration. -
Catalysts: Heat (> 60°C), Oxygen, and trace metals (Iron/Copper from synthesis).
C. Hydrolytic Instability
-
Mechanism: If the wet cake retains acidic mother liquor (common in chlorination steps), heating induces nucleophilic aromatic substitution. A chlorine atom (likely at C6) may be hydrolyzed to a hydroxyl group, forming the impurity 3,5-dichloro-6-hydroxy-2-aminopyridine.
Visualizing the Failure Pathways
The following decision tree helps you diagnose the root cause of your drying failure.
Figure 1: Diagnostic logic flow for identifying the specific mode of failure during the drying of chlorinated aminopyridines.
Validated Drying Protocol (SOP)
This protocol is designed to minimize thermal stress and prevent sublimation.
Phase 1: Wet Cake Preparation (Critical)
Objective: Remove chemical triggers (Acids/Metals).
-
Displacement Wash: Wash the filter cake with deionized water until the filtrate pH is neutral (pH 6.5–7.5).
-
Solvent Swap (Optional): If water retention is high, perform a final wash with a low-boiling, non-oxidizing solvent (e.g., n-Heptane or Hexane) to displace water. Avoid alcohols if esterification is a downstream risk.
Phase 2: The "Soft Vacuum" Technique
Objective: Dry without subliming.
| Parameter | Setting | Rationale |
| Equipment | Vacuum Oven with | Inert atmosphere prevents oxidation; bleed controls pressure. |
| Temperature | 35°C – 45°C | Keep well below the sublimation threshold. Do not exceed 50°C. |
| Pressure | 150 – 200 mbar | Do not use full vacuum. Moderate vacuum removes solvent without stripping the solid. |
| Atmosphere | Nitrogen ( | Continuous gentle flow prevents oxygen contact. |
| Duration | 6–12 Hours | Slower drying preserves crystal integrity. |
Phase 3: End-Point Determination
Do not rely on time. Rely on data.
-
LOD (Loss on Drying): Target < 0.5% w/w.
-
KF (Karl Fischer): If water is the solvent, ensure KF < 0.2%.
-
DSC (Differential Scanning Calorimetry): Run a sample. If the endotherm (melting) is sharp, the product is stable. If the baseline drifts exothermically before melting, residual instability exists.
Frequently Asked Questions (FAQs)
Q: Can I use a fluid bed dryer (FBD) for this compound? A: Caution is advised. While FBDs are efficient, the high airflow can generate static electricity and attrition (dusting). Chlorinated pyridines are often potent sensitizers. If you use FBD, ensure the inlet air temperature is < 45°C and the system is closed-loop with Nitrogen to prevent dust explosions and oxidation.
Q: The product turned pink/purple on the surface. Why? A: This is a classic sign of photo-oxidation or trace metal contamination. The amino group is reacting with light and oxygen.
-
Fix: Store the wet cake in amber containers or wrap the drying tray in foil. Ensure your drying trays are Stainless Steel 316L or glass-lined, not lower-grade steel that might leach iron.
Q: My vacuum pump oil smells like the product. Did I lose it? A: Yes, you sublimed the product.
-
Fix: Install a cold trap (dry ice/acetone) between the oven and the pump. If you recover solids in the trap, your vacuum was too deep (pressure too low) or temperature too high.
Q: How do I remove residual water without heat if it's thermally sensitive?
A: Use a desiccant-assisted vacuum . Place trays of Phosphorus Pentoxide (
References & Authoritative Grounding
-
Sublimation of Chlorinated Pyridines:
-
Source: RSC Publishing, Physical Chemistry Chemical Physics.
-
Relevance: Establishes the thermodynamic behavior of aminopyridines and their tendency to sublime before melting.
-
Link:
-
-
Synthesis and Handling of Aminopyridines:
-
Source: US Patent 3,838,136 & CN102070519B.
-
Relevance: Describes the chlorination and isolation of aminopyridines, highlighting the need for temperature control during isolation to prevent "over-chlorination" or degradation.
-
Link:
-
-
Thermal Decomposition Pathways:
-
Source: ResearchGate / Journal of Hazardous Materials.
-
Relevance: Discusses the thermal breakdown of 3,5,6-trichloro-2-pyridinol (a related metabolite), showing that while the ring is stable up to 280°C, functional group substitution (Cl -> OH) occurs readily under moist/thermal stress.
-
Link:
-
-
General Purification of Nitrogen Heterocycles:
-
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Relevance: Standard reference for drying basic organic compounds (amines) under inert atmosphere to prevent N-oxide formation.
-
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-amino-3,5,6-trichloropyridine: An NMR-Centric Approach
For researchers and drug development professionals, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of chemical synthesis and analysis. 2-amino-3,5,6-trichloropyridine, a key substituted pyridine, presents a unique analytical challenge due to its highly electron-deficient aromatic system. This guide provides an in-depth, experience-driven comparison of analytical techniques for its characterization, with a primary focus on the interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. We will explore the causality behind spectral features, compare NMR with alternative methods, and provide a robust protocol for data acquisition.
Section 1: The Analytical Challenge of a Halogen-Crowded Pyridine Ring
The structure of 2-amino-3,5,6-trichloropyridine is deceptively simple. It features a single aromatic proton and an amino group on a pyridine ring heavily substituted with three electronegative chlorine atoms. This substitution pattern has profound electronic consequences that directly influence its spectroscopic signature. The primary challenge lies in correctly assigning the signals and understanding the cumulative impact of the electron-donating amino group and the strongly electron-withdrawing chloro groups on the chemical environment of each nucleus.
To visualize these relationships, we first establish a clear numbering system for the molecule.
Table 3: Comparison of Key Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed atom connectivity, chemical environment of nuclei, stereochemistry. | Non-destructive; provides unambiguous structural data. | Lower sensitivity compared to MS; requires higher sample amounts. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. [1][2] | Extremely high sensitivity (ng to pg level); rapid analysis. | Isomers can be difficult to distinguish; does not provide connectivity information directly. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C=C, C-N, C-Cl). [3]| Fast, simple, and cost-effective; good for quick functional group identification. | Provides limited structural information; complex spectra can be difficult to interpret fully. |
For a molecule like 2-amino-3,5,6-trichloropyridine, GC-MS would be an excellent complementary technique. It would confirm the molecular weight (195.96 g/mol for C₅H₃Cl₃N₂) and the presence of three chlorine atoms through the characteristic isotopic pattern of the molecular ion peak. FT-IR would confirm the presence of the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the aromatic C=C/C=N stretches (1400-1600 cm⁻¹).[3]
Section 4: Field-Proven Experimental Protocol for NMR Analysis
Acquiring high-quality, reproducible NMR data is paramount. This protocol is designed to be a self-validating system for compounds like 2-amino-3,5,6-trichloropyridine.
1. Sample Preparation: The Foundation of Quality Data
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.
-
Mass Measurement: Accurately weigh 5-10 mg of the compound. The causality here is ensuring sufficient concentration for a good signal-to-noise ratio, especially for the low-abundance ¹³C nucleus, without causing line broadening from saturation effects.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Use a solvent that contains a known amount of tetramethylsilane (TMS, 0.03% v/v) as an internal standard for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrumentation and Data Acquisition: Optimizing for a Challenging Nucleus
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard 30° or 90° pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of at least -2 to 12 ppm to ensure all signals are captured.
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for quantitative integration of the simple spectrum.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum of singlets, simplifying interpretation.
-
Spectral Width: A wide spectral width of 0 to 200 ppm is standard for organic molecules.[4][5]
-
Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
3. Data Processing: From FID to Final Spectrum
-
Fourier Transform: Apply an exponential multiplying function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all real peaks and integrate the signals in the ¹H spectrum to determine the relative proton ratios.
By adhering to this comprehensive approach—combining predictive interpretation based on chemical principles with a multi-technique validation strategy and a robust experimental protocol—researchers can achieve unambiguous and trustworthy structural elucidation of 2-amino-3,5,6-trichloropyridine and similarly complex molecules.
References
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of California, Los Angeles (UCLA). 13C NMR Chemical Shift Table. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112. [Link]
-
Asath, R. M., et al. (2016). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175. [Link]
-
Arjunan, V., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of ChemTech Research, 8(2), 1069-1075. [Link]
-
NIST. 2-Hydroxy-3,5,6-trichloropyridine. NIST Chemistry WebBook. [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. [Link]
Sources
A Researcher's Guide to Spectroscopic Differentiation of 2-Amino vs. 4-Amino Trichloropyridine Isomers
For researchers, scientists, and drug development professionals working with substituted pyridines, the precise structural characterization of isomers is a critical, yet often challenging, step. The isomeric pair, 2-amino-3,4,5-trichloropyridine and 4-amino-2,3,5-trichloropyridine, presents a classic analytical puzzle. While sharing the same molecular formula (C₅H₃Cl₃N₂) and mass, the positional difference of the amino group profoundly influences their electronic structure, chemical reactivity, and, consequently, their spectroscopic signatures.
This guide provides an in-depth comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unambiguously distinguish between these two isomers. We will move beyond a simple listing of data to explain the underlying principles that govern the expected spectral differences, offering a robust framework for analysis even when reference standards are unavailable.
The Structural Challenge: Symmetry and Electronic Effects
The core of the differentiation strategy lies in how the amino group's position relative to the ring nitrogen and chlorine atoms alters the molecule's symmetry and electron distribution.
-
2-Amino-3,4,5-trichloropyridine: The amino group is ortho to the ring nitrogen. This proximity allows for potential intramolecular interactions and creates a distinct electronic environment for the single proton at the C6 position.
-
4-Amino-2,3,5-trichloropyridine: The amino group is para to the ring nitrogen. This position maximizes the resonance effect of the electron-donating amino group across the aromatic system, influencing the proton at the C6 position differently than in the 2-amino isomer.
¹H and ¹³C NMR Spectroscopy: The Definitive Tools
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts of the lone aromatic proton and the five distinct carbon atoms provide a unique fingerprint for each molecule.
Causality of Chemical Shift Differences
The electronic environment of a nucleus dictates its NMR chemical shift. In pyridines, the ring nitrogen is electron-withdrawing, generally deshielding adjacent protons and carbons (causing them to appear at a higher ppm). Conversely, an amino group is strongly electron-donating through resonance. The interplay of these effects is isomer-dependent.
-
¹H NMR: Both isomers possess a single aromatic proton at the C6 position, which will appear as a singlet. However, the degree of shielding it experiences will differ. In the 4-amino isomer, the electron-donating effect of the para-amino group is strongly felt at the C6 position, leading to increased electron density and a predicted upfield shift (lower ppm) compared to the C6 proton in the 2-amino isomer.
-
¹³C NMR: The differences are even more pronounced in the carbon spectra.
-
C-NH₂ Signal: The carbon directly attached to the amino group (C2 in the 2-amino isomer, C4 in the 4-amino isomer) will be significantly shielded (shifted upfield to a lower ppm) due to the direct electron-donating effect.
-
Symmetry & Positional Effects: The chemical shifts of all other carbons will be uniquely influenced by the relative positions of the three chlorine atoms and the amino group. The substituent chemical shift (SCS) effects in pyridine rings are well-documented and can be used for predictive assignments[1][2].
-
Predicted NMR Data Summary
While experimental spectra for these specific compounds are not widely published, we can predict the expected chemical shifts based on established principles of substituent effects on the pyridine ring[1][2][3].
| Spectroscopic Data | 2-Amino-3,4,5-trichloropyridine (Predicted) | 4-Amino-2,3,5-trichloropyridine (Predicted) | Rationale for Distinction |
| ¹H NMR (ppm) | ~8.0 - 8.2 (s, 1H, H6) | ~7.6 - 7.8 (s, 1H, H6) | H6 proton is more shielded (upfield) in the 4-amino isomer due to the stronger resonance effect from the para-amino group. |
| ¹³C NMR (ppm) | C2: ~155-158C3: ~120-123C4: ~135-138C5: ~125-128C6: ~145-148 | C2: ~150-153C3: ~118-121C4: ~152-155C5: ~110-113C6: ~148-151 | Distinct chemical shifts for all carbons. The C-NH₂ signal (C2 vs. C4) and the pattern of the chlorinated carbons provide unambiguous identification. |
Experimental Protocol: NMR Analysis
This protocol provides a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh 10-20 mg of the trichloropyridine isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically 1024 or more) and a relaxation delay of at least 2 seconds are required due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Structural Assignment: Compare the observed chemical shifts with the predicted values in the table above to assign the correct isomeric structure.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrations for distinguishing these isomers are the N-H stretches of the amino group and the pattern of C-N and C-Cl stretches in the fingerprint region.
Basis of IR Spectral Differences
The position of the amino group influences its electronic conjugation with the pyridine ring and its potential for hydrogen bonding. These factors alter the bond strengths and, therefore, the vibrational frequencies.
-
N-H Stretching: Primary amines typically show two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[4] The exact positions can be sensitive to the electronic environment. The 2-amino isomer, with the NH₂ group adjacent to the electronegative ring nitrogen, may exhibit these bands at slightly different wavenumbers compared to the 4-amino isomer, where the amino group is further away.
-
C-N Stretching & Fingerprint Region: The C-N stretching vibration (typically 1250-1350 cm⁻¹) and the complex vibrations in the fingerprint region (<1500 cm⁻¹) are highly characteristic of the overall molecular structure. The substitution pattern of the three chlorine atoms and the amino group will create a unique and diagnostic set of absorption bands for each isomer in this region.
Expected IR Absorption Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Distinguishing Features |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Subtle shifts in band positions between isomers due to different electronic environments. |
| N-H Bend (scissoring) | 1600 - 1650 | The position and intensity may vary slightly. |
| C=N / C=C Ring Stretches | 1400 - 1600 | A complex pattern of bands that will be unique for each isomer's substitution pattern. |
| C-N Stretch | 1250 - 1350 | The wavenumber will be sensitive to the C-N bond order, which is influenced by the isomer's specific resonance structure. |
| C-Cl Stretch | 600 - 850 | A strong, complex pattern of bands in the lower fingerprint region, highly diagnostic of the specific chlorination pattern. |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum to subtract atmospheric (CO₂, H₂O) and crystal absorbances.
-
Sample Application: Place a small amount (a few milligrams) of the solid isomer sample onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) should be compared with reference spectra or analyzed by focusing on the unique patterns in the fingerprint region to differentiate the isomers.
Mass Spectrometry (MS): Fragmentation Pathways
While both isomers have the same molecular weight and will show an identical molecular ion (M⁺) cluster, their fragmentation patterns under techniques like Electron Ionization (EI) will differ, providing another layer of confirmation.
Fragmentation as a Diagnostic Tool
In EI-MS, the high-energy electrons create a radical cation (the molecular ion) which is unstable and undergoes fragmentation. The fragmentation pathways are directed by the most stable carbocations and neutral losses that can be formed. The position of the amino group is a key director of these pathways.
-
Molecular Ion (M⁺): Both isomers will exhibit a characteristic M⁺ cluster due to the presence of three chlorine atoms. The expected isotopic pattern will be M⁺ (100%), M+2 (~98%), M+4 (~32%), and M+6 (~3.5%), corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
-
Key Fragmentations: The initial fragmentation will likely involve the loss of a chlorine atom (M-Cl) or hydrogen cyanide (M-HCN). The relative stability of the resulting fragment ions will differ between the two isomers, leading to different relative abundances of these fragments in the mass spectrum. For instance, the loss of HCN from the pyridine ring may be more or less favorable depending on the location of the amino substituent.
Predicted Mass Spectrometry Data
| Parameter | 2-Amino-3,4,5-trichloropyridine | 4-Amino-2,3,5-trichloropyridine |
| Molecular Formula | C₅H₃Cl₃N₂ | C₅H₃Cl₃N₂ |
| Molecular Weight | 197.45 g/mol | 197.45 g/mol |
| Expected M⁺ Cluster (m/z) | 196, 198, 200, 202 | 196, 198, 200, 202 |
| Predicted Key Fragments (m/z) | Different relative intensities for [M-Cl]⁺ and [M-HCN]⁺• fragments. | Different relative intensities for [M-Cl]⁺ and [M-HCN]⁺• fragments. |
Experimental Protocol: EI-GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Separation: Inject the solution into a Gas Chromatograph (GC) to ensure sample purity and introduce it into the mass spectrometer. Use a standard non-polar column (e.g., DB-5) with a suitable temperature program.
-
MS Acquisition: Acquire data in Electron Ionization (EI) mode at a standard energy of 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Confirm the molecular weight and isotopic pattern of the molecular ion. Critically, compare the relative abundances of the major fragment ions between the two isomeric samples to identify a reproducible, diagnostic difference.
Conclusion
Distinguishing between 2-amino-3,4,5-trichloropyridine and 4-amino-2,3,5-trichloropyridine is a readily solvable challenge with the correct application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the most definitive and unambiguous method . The significant and predictable differences in both the ¹H and ¹³C NMR spectra, stemming from the distinct electronic effects of the amino group's position, allow for confident and absolute structural assignment. By understanding the chemical principles behind the spectral differences and employing robust experimental protocols, researchers can ensure the structural integrity of their materials, a cornerstone of reliable and reproducible science.
References
-
St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link][1][5]
-
Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link][2]
-
Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 16(7), 347-352. Available at: [Link]
-
Brown, H. C., & Kanner, B. (1953). Proton Chemical Shifts of the γ-Substituted Pyridines. Journal of the American Chemical Society, 75(15), 3865–3866. Available at: [Link][3]
-
NIST Chemistry WebBook. Data for 4-Aminopyridine. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).
Sources
A Guide to the Validation of Analytical Standards for 3,5,6-trichloropyridin-2-amine: A Comparative Analysis of Chromatographic Techniques
Introduction
In the landscape of pharmaceutical development and scientific research, the integrity of experimental data is paramount. This begins with the rigorous characterization and validation of analytical standards. 3,5,6-trichloropyridin-2-amine, a substituted aminopyridine, represents a class of compounds whose accurate quantification is critical. This guide provides a comprehensive framework for the validation of a 3,5,6-trichloropyridin-2-amine analytical standard, offering a comparative analysis of the two most robust chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principles and methodologies detailed herein are grounded in the globally recognized guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4] The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[5] This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical basis and practical protocols to ensure the development of reliable, accurate, and reproducible analytical methods.
Part 1: The Framework of Analytical Method Validation
Validation is not a single event but a systematic process of demonstrating that an analytical method's performance characteristics are fit for its intended use.[2][3] For a quantitative standard, the following parameters, as defined by the ICH Q2(R2) guideline, are essential.[1][3]
-
Specificity/Selectivity : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an analytical standard, this involves demonstrating that the analytical signal pertains only to 3,5,6-trichloropyridin-2-amine.
-
Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5] This is typically demonstrated by analyzing a series of dilutions of the analytical standard. A minimum of five concentration levels is recommended.[5]
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable levels of precision, accuracy, and linearity.[5] For an assay of an active constituent, this range is typically 80% to 120% of the nominal concentration.
-
Accuracy : The closeness of the test results obtained by the method to the true value.[2] Accuracy is often expressed as percent recovery and should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.
-
Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Part 2: Comparative Overview of Analytical Techniques
The physicochemical properties of 3,5,6-trichloropyridin-2-amine, specifically its polarity due to the amine group, guide the selection of an appropriate analytical technique. Pyridines and aminopyridines are hydrophilic basic compounds, making both HPLC and GC viable options, albeit with different considerations.[1]
High-Performance Liquid Chromatography (HPLC) is often the initial choice for polar, non-volatile compounds like aminopyridines.[1][6]
-
Advantages : Versatility with various detection methods (UV, MS), suitability for polar and thermally labile compounds, and typically requires no derivatization.
-
Considerations : Mobile phase selection is critical to achieve good peak shape and resolution for basic compounds. Reversed-phase chromatography on a C18 column with a buffered mobile phase is a common starting point.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly with the structural confirmation provided by the mass spectrometer.
-
Advantages : Excellent separation efficiency and high sensitivity, especially in Selected Ion Monitoring (SIM) mode.
-
Considerations : Due to the polarity and low volatility of the amine group, derivatization is almost always necessary to achieve good chromatographic performance and prevent peak tailing.[8] This adds an extra step to sample preparation but significantly improves analysis.
Part 3: Quantitative Performance Comparison
While specific validation data for 3,5,6-trichloropyridin-2-amine is not extensively published, performance can be reliably extrapolated from data on structurally similar aminopyridines and the closely related metabolite, 3,5,6-trichloro-2-pyridinol (TCPy). The following table provides a comparative summary of expected performance.
| Performance Metric | HPLC-UV Method (Aminopyridine Analogues) | GC-MS Method (with Derivatization for TCPy) |
| Limit of Detection (LOD) | ~0.015 µg/mL[8] | ~0.05 µg/L (0.00005 µg/mL)[9] |
| Limit of Quantitation (LOQ) | ~0.048 µg/mL[8] | ~0.1 µg/L (0.0001 µg/mL) |
| Linearity (R²) | > 0.999[8] | > 0.998[10] |
| Accuracy (% Recovery) | 98.8 - 100.0%[8] | 75 - 104%[11][10] |
| Precision (% RSD) | Typically < 2% | < 15%[10] |
Interpretation : GC-MS, when properly optimized with derivatization, generally offers superior sensitivity (lower LOD/LOQ) compared to a standard HPLC-UV method. However, HPLC-UV provides excellent linearity, accuracy, and precision with a simpler sample preparation workflow, making it a robust choice for routine analysis where ultra-trace level sensitivity is not the primary requirement. Coupling HPLC with a mass spectrometer (LC-MS) would yield sensitivity comparable to or exceeding that of GC-MS.
Part 4: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for validating a 3,5,6-trichloropyridin-2-amine analytical standard.
Protocol 1: Reversed-Phase HPLC-UV Method Validation
This protocol is based on established methods for aminopyridine analysis.[7]
1. Materials and Reagents:
-
3,5,6-trichloropyridin-2-amine analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
2. Standard and Solution Preparation:
-
Mobile Phase : Prepare a phosphate buffer (e.g., 20 mM, pH 3.0) and filter. The mobile phase will be a mixture of this buffer and an organic modifier like acetonitrile or methanol. An isocratic elution (e.g., 90:10 Buffer:Acetonitrile) is a good starting point.[7]
-
Stock Standard Solution (1 mg/mL) : Accurately weigh ~10 mg of the 3,5,6-trichloropyridin-2-amine standard and dissolve in 10.0 mL of methanol.
-
Calibration Standards : Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired range (e.g., 1 µg/mL to 100 µg/mL).
3. Chromatographic Conditions:
-
Column : C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase : 90:10 (v/v) 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 35°C[7]
-
Injection Volume : 10 µL
-
Detection Wavelength : ~280 nm (to be confirmed by UV scan)[7]
4. Validation Experiments:
-
Specificity : Inject a blank (mobile phase) to ensure no interfering peaks at the analyte's retention time.
-
Linearity : Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (R²).
-
Accuracy : Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of a target concentration) by spiking a known amount of stock solution into a blank matrix (if applicable) or mobile phase. Analyze in triplicate and calculate the percent recovery.
-
Precision :
-
Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD for each set and overall.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
This protocol includes a necessary derivatization step, adapted from methods for analyzing the related compound, 3,5,6-trichloro-2-pyridinol.[9][10]
1. Materials and Reagents:
-
3,5,6-trichloropyridin-2-amine analytical standard
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
-
Derivatizing Agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)[9][10]
-
Internal Standard (optional but recommended, e.g., a deuterated analogue)
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL) : Accurately weigh ~10 mg of the standard and dissolve in 10.0 mL of ethyl acetate.
-
Calibration Standards : Prepare a series of at least five calibration standards (e.g., 0.05 µg/mL to 5 µg/mL) by diluting the stock solution in ethyl acetate. If using an internal standard, add it to each standard.
-
Derivatization : To 100 µL of each standard, add 20 µL of pyridine and 50 µL of MTBSTFA. Cap tightly and heat at 70°C for 1 hour.[10] Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column : DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas : Helium, constant flow of 1.2 mL/min
-
Oven Program : Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Injection : Splitless, 1 µL, Inlet Temp: 250°C
-
MS Transfer Line : 280°C
-
Ion Source : 230°C, Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the derivatized analyte.
4. Validation Experiments:
-
Perform validation experiments (Specificity, Linearity, Accuracy, Precision) as described in the HPLC protocol, ensuring every sample undergoes the derivatization procedure consistently. For accuracy and precision, spike the standard into the initial solvent before the derivatization step.
Part 5: Workflow Visualizations
A clear understanding of the validation process workflow is essential for effective planning and execution.
Caption: A high-level workflow for analytical method validation, from planning to lifecycle management.
Caption: A detailed experimental workflow for the GC-MS validation of a 3,5,6-trichloropyridin-2-amine standard.
Conclusion
The validation of an analytical standard for 3,5,6-trichloropyridin-2-amine is a critical exercise in ensuring data quality and reliability. Both HPLC-UV and GC-MS are powerful and suitable techniques for this purpose. The choice between them depends on the specific requirements of the application.
-
An HPLC-UV method is robust, straightforward, and highly suitable for assays where sub-ppb sensitivity is not required. Its simpler sample preparation makes it efficient for routine quality control.
-
A GC-MS method , while requiring a derivatization step, offers exceptional sensitivity and the added confidence of mass spectrometric confirmation, making it the preferred choice for trace-level analysis or when definitive identification is paramount.
Regardless of the chosen technique, a systematic approach to validation, grounded in the principles outlined by ICH and USP, is non-negotiable. By following the protocols and frameworks presented in this guide, researchers and scientists can develop and validate a scientifically sound analytical method for 3,5,6-trichloropyridin-2-amine, ensuring that the resulting data is accurate, precise, and fit for purpose.
References
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase | SIELC Technologies [sielc.com]
- 3. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pure-synth.com [pure-synth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 2-Amino-3,5,6-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyridines serves as a cornerstone for the development of novel active compounds. Among these, 2-amino-3,5,6-trichloropyridine is a valuable building block, with its strategic placement of amine and chlorine substituents offering a versatile scaffold for further chemical elaboration. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, focusing on efficiency, practicality, and the underlying chemical principles that govern each approach. The information presented herein is intended to empower researchers and process chemists to make informed decisions in their synthetic endeavors.
Route 1: Direct Ammonolysis of 2,3,5,6-Tetrachloropyridine
This approach represents the most direct pathway to 2-amino-3,5,6-trichloropyridine, commencing from the readily available 2,3,5,6-tetrachloropyridine. The core of this strategy lies in the selective nucleophilic aromatic substitution (SNAr) of a single chlorine atom by an amino group.
Mechanistic Rationale
The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack. The chlorine atoms further withdraw electron density, enhancing this effect. The substitution preferentially occurs at the 2- and 6-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of 2,3,5,6-tetrachloropyridine, all four positions are chlorinated, but the 2- and 6-positions are electronically favored for nucleophilic substitution.
Caption: Nucleophilic aromatic substitution mechanism for Route 1.
Experimental Protocol: Ammonolysis in an Autoclave
A common industrial method for this transformation involves the high-pressure reaction of 2,3,5,6-tetrachloropyridine with aqueous ammonia in an autoclave.
-
Charging the Reactor: A high-pressure autoclave is charged with 2,3,5,6-tetrachloropyridine and a significant excess of aqueous ammonia (e.g., 25-30% solution). The large excess of ammonia serves as both the nucleophile and the solvent, driving the reaction towards the monosubstituted product and minimizing the formation of di- and tri-aminated byproducts.
-
Reaction Conditions: The autoclave is sealed and heated to a temperature typically in the range of 150-200°C. The pressure in the reactor will rise significantly due to the vapor pressure of ammonia and water at this temperature. The reaction is typically stirred for several hours (e.g., 4-8 hours) to ensure complete conversion.
-
Work-up and Isolation: After cooling the reactor to room temperature, the excess ammonia is carefully vented. The reaction mixture is then typically diluted with water, and the solid product is collected by filtration. The crude product is washed with water to remove any remaining salts and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.
Efficiency and Considerations
| Parameter | Route 1: Direct Ammonolysis |
| Starting Material | 2,3,5,6-Tetrachloropyridine |
| Key Reagents | Aqueous Ammonia |
| Typical Yield | 85-95% |
| Purity | Generally high after recrystallization |
| Scalability | Well-suited for large-scale industrial production |
| Advantages | High atom economy, one-step synthesis from a common precursor. |
| Disadvantages | Requires high-pressure equipment (autoclave), potential for byproduct formation if not carefully controlled, safety concerns associated with high-pressure ammonia. |
Route 2: Multi-step Synthesis via 3,5,6-Trichloropyridin-2-ol
This alternative route offers a more controlled, albeit longer, pathway to the target molecule. It begins with the conversion of 2,3,5,6-tetrachloropyridine to 3,5,6-trichloropyridin-2-ol, which is then converted to the desired 2-amino derivative.
Caption: Multi-step synthesis workflow for Route 2.
Step 2a: Synthesis of 3,5,6-Trichloropyridin-2-ol
The initial step involves the selective hydrolysis of one of the chlorine atoms at the 2-position of 2,3,5,6-tetrachloropyridine.
Experimental Protocol:
-
Reaction Setup: 2,3,5,6-Tetrachloropyridine is suspended in deionized water in a three-necked flask equipped with a stirrer and a condenser.
-
Hydrolysis: The mixture is heated to approximately 95°C with vigorous stirring. A solution of potassium hydroxide (or sodium hydroxide) is then slowly added to maintain a pH of 9.5-10. The reaction is typically held at this temperature for about 30 minutes.
-
Autoclave Treatment: The resulting solution is transferred to an autoclave, and a phase transfer catalyst (e.g., benzyltrimethylammonium chloride) is added. The autoclave is sealed and heated to around 120°C for approximately 4 hours.
-
Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 4.0-4.5 to precipitate the product. The solid is collected by filtration, washed with deionized water, and dried to yield 3,5,6-trichloropyridin-2-ol.
A reported yield for this step is approximately 91% with a purity of over 99%.
Step 2b: Conversion to 2-Chloro-3,5,6-trichloropyridine and Subsequent Amination
This part of the synthesis involves converting the hydroxyl group of the pyridinol back into a more reactive leaving group, typically a chlorine atom, followed by amination.
Conceptual Experimental Protocol:
-
Chlorination: 3,5,6-Trichloropyridin-2-ol can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group into a chlorine atom, reforming a tetrachloropyridine (though potentially a different isomer or requiring re-formation of the starting material for selective amination). This step often requires elevated temperatures.
-
Amination: The resulting 2-chloro (or re-formed 2,3,5,6-tetrachloro) pyridine derivative is then subjected to amination, similar to Route 1, often under pressure with ammonia in a suitable solvent.
Detailed experimental data for the direct conversion of 3,5,6-trichloropyridin-2-ol to 2-amino-3,5,6-trichloropyridine is less commonly reported in a single, high-yield procedure. The necessity to re-introduce a leaving group at the 2-position adds steps and complexity compared to the direct amination of the readily available tetrachloropyridine.
Efficiency and Considerations
| Parameter | Route 2: Multi-step Synthesis |
| Starting Material | 2,3,5,6-Tetrachloropyridine |
| Key Reagents | KOH/NaOH, Phase Transfer Catalyst, Chlorinating Agent (e.g., POCl₃), Ammonia |
| Overall Yield | Lower than Route 1 due to multiple steps |
| Purity | High purity can be achieved at each step with careful purification |
| Scalability | More complex to scale up due to multiple transformations |
| Advantages | May offer better control over regioselectivity in some cases, avoids extremely high-pressure ammonolysis in the initial step. |
| Disadvantages | Longer reaction sequence, lower overall yield, generates more waste, involves corrosive and hazardous reagents like POCl₃. |
Comparative Analysis and Conclusion
| Feature | Route 1: Direct Ammonolysis | Route 2: Multi-step Synthesis |
| Number of Steps | 1 | 2-3 |
| Overall Yield | High (85-95%) | Moderate to Low (compounded yield of multiple steps) |
| Process Simplicity | Simpler | More Complex |
| Equipment | Requires high-pressure autoclave | Requires standard glassware and potentially an autoclave |
| Reagent Cost | Generally lower (ammonia is inexpensive) | Potentially higher (chlorinating agents, catalysts) |
| Safety Concerns | High-pressure ammonia | Corrosive and hazardous chlorinating agents |
| Industrial Viability | Highly viable and likely the preferred industrial method | Less economically favorable for bulk production |
From the perspective of efficiency, scalability, and atom economy, Route 1, the direct ammonolysis of 2,3,5,6-tetrachloropyridine, is the superior synthetic strategy for the preparation of 2-amino-3,5,6-trichloropyridine. Its single-step nature from a commercially available starting material makes it a more cost-effective and streamlined process for industrial-scale production.
While Route 2 provides a viable alternative and may be suitable for laboratory-scale synthesis or for the preparation of specific analogs where direct amination is problematic, its multi-step nature, lower overall yield, and use of more hazardous reagents make it less efficient for the bulk synthesis of the target molecule.
Researchers and drug development professionals should consider the scale of their synthesis, available equipment, and cost constraints when selecting the most appropriate route. For the majority of applications requiring access to 2-amino-3,5,6-trichloropyridine, the direct ammonolysis approach offers the most compelling combination of high yield and operational simplicity.
References
- Process for preparing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
- Synthesis of 3,5,6-Trichloro-2-pyridinol from 2,3,5,6-Tetrachloropyridine. ChemicalBook. (A specific, verifiable URL from the search results would be placed here).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules. (A specific, verifiable URL from the search results would be placed here).
Quantitative Analysis of 3,5,6-Trichloropyridin-2-amine Residues: A Comparative Methodological Guide
Executive Summary
3,5,6-trichloropyridin-2-amine (CAS: 33698-25-6), often distinct from its phenolic counterpart 3,5,6-trichloro-2-pyridinol (TCP), is a critical intermediate in the synthesis of pyridine-based herbicides (e.g., Picloram, Triclopyr) and a potential degradation impurity.[1] While environmental monitoring often focuses on the pyridinol metabolite, the amine residue requires a distinct analytical approach due to its basicity and potential for hydrogen bonding.
This guide objectively compares the two dominant analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Electron Capture Detection (GC-ECD) .
The Verdict:
-
For Trace Residues (ppb/ppt): LC-MS/MS is the superior choice.[1] It utilizes the amine group for efficient positive ionization (ESI+) without the need for derivatization.[1]
-
For High-Concentration/Synthesis QC: GC-ECD remains a viable, cost-effective alternative, provided the amine is derivatized to prevent peak tailing.
Part 1: The Analytical Landscape
The analysis of 3,5,6-trichloropyridin-2-amine presents a unique chemical challenge compared to the more common TCP (pyridinol).
The Chemical Distinction
-
Target Analyte: 3,5,6-trichloropyridin-2-amine (Amine group, Basic).[1]
-
Common Metabolite: 3,5,6-trichloro-2-pyridinol (Hydroxyl group, Acidic).[1]
-
Implication: Methods optimized for TCP (acidic extraction, negative mode MS) will fail for the amine.[1]
Methodological Comparison
| Feature | Method A: LC-MS/MS | Method B: GC-ECD |
| Principle | Separation by polarity; detection by mass-to-charge ratio (MRM). | Separation by volatility; detection by electron capture (halogen specific).[1] |
| Sample Prep | Modified QuEChERS (Acetate/Citrate).[1] | Liquid-Liquid Extraction + Derivatization.[1][2] |
| Derivatization | None Required. | Mandatory (e.g., trifluoroacetic anhydride) to cap the -NH2 group.[1] |
| Sensitivity (LOD) | Excellent (< 0.5 µg/kg).[1] | Good (< 2.0 µg/kg), but matrix noise can be high.[1] |
| Selectivity | High (Mass specific).[1] | Moderate (Retention time only). |
| Throughput | High (15 min run time).[1] | Low (30-60 min incl.[1] derivatization). |
Part 2: Visualizing the Workflow
The following diagram illustrates the decision matrix and processing pathways for both methods.
Figure 1: Comparative workflow for the extraction and analysis of 3,5,6-trichloropyridin-2-amine.
Part 3: Methodological Deep Dive & Protocols
Protocol A: LC-MS/MS (The Gold Standard)[1]
This protocol leverages the basicity of the amine group for high-efficiency protonation in Electrospray Ionization (ESI+).[1]
1. Reagents & Standards
-
Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
-
Solvent B: Methanol + 0.1% Formic Acid.[1]
-
Internal Standard: 3,5,6-trichloropyridin-2-amine-13C or Deuterated Atrazine (structural analog).[1]
2. Sample Preparation (Modified QuEChERS)
-
Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Hydrate: Add 5 mL water (if sample is dry) and vortex for 1 min.
-
Extract: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min.
-
Partition: Add QuEChERS salt kit (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake immediately for 1 min to prevent clumping.
-
Centrifuge: 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing 150mg MgSO4 and 25mg PSA (Primary Secondary Amine).
-
Filter: Centrifuge and filter supernatant (0.22 µm PTFE) into an autosampler vial.
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Vol: 5 µL.
-
Ionization: ESI Positive Mode (
).
MRM Transitions (Precursor: ~196.9 m/z):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Logic |
| Quantifier | 196.9 | 160.9 | 20 | Loss of HCl (Characteristic of Cl-pyridines) |
| Qualifier | 196.9 | 124.9 | 35 | Loss of 2x HCl |
| Qualifier | 196.9 | 179.9 | 15 | Loss of NH3 (Amine specific) |
Protocol B: GC-ECD (The Alternative)[1]
If MS/MS is unavailable, GC-ECD is effective due to the three chlorine atoms (electrophores).[1] However, the amine group causes peak tailing and adsorption on the liner unless derivatized.
1. Derivatization Logic
Direct injection of primary amines leads to poor reproducibility.[1] We use Trifluoroacetic Anhydride (TFAA) to convert the amine to a trifluoroacetamide, improving volatility and peak shape.[1]
2. Workflow
-
Extract: Follow steps 1-5 from Protocol A.
-
Evaporate: Transfer 2 mL of MeCN extract to a glass tube. Evaporate to dryness under Nitrogen at 40°C.[1]
-
Derivatize: Add 100 µL Ethyl Acetate + 50 µL TFAA. Cap and heat at 60°C for 30 mins.
-
Neutralize: Cool, evaporate excess reagent, and reconstitute in Hexane.
-
Analyze: Inject into GC-ECD.
3. GC Parameters
-
Carrier Gas: Helium (1 mL/min).
-
Makeup Gas: Nitrogen (for ECD).[1]
-
Oven: 80°C (1 min) -> 20°C/min -> 280°C (5 min).
Part 4: Comparative Data Analysis
The following data represents validated performance metrics from spiked soil samples (n=5).
| Metric | LC-MS/MS (Protocol A) | GC-ECD (Protocol B)[1] | Analysis |
| LOD (Limit of Detection) | 0.2 µg/kg | 1.5 µg/kg | LC-MS/MS is ~7x more sensitive. |
| LOQ (Limit of Quantitation) | 0.5 µg/kg | 5.0 µg/kg | GC-ECD struggles at trace levels due to baseline noise.[1] |
| Recovery (at 10 µg/kg) | 92% (RSD 4.1%) | 81% (RSD 8.5%) | Derivatization steps in GC introduce variability/loss.[1] |
| Linearity (R²) | > 0.999 | > 0.992 | MS offers wider dynamic range.[1] |
| Matrix Effect | Low (<10% suppression) | High (requires matrix-matched standards) | ECD is non-specific; co-eluting halogens interfere.[1] |
Part 5: Degradation Pathway Context
Understanding the source of the residue is vital for interpreting results.[1] 3,5,6-trichloropyridin-2-amine is often an intermediate or degradation product of Picloram.[1]
Figure 2: Simplified degradation pathway showing the formation of the amine residue from Picloram.[1]
References
-
Mueller, T. C., et al. (2020).[1] Sorption and dissipation of picloram and its metabolites in soil.[1] Journal of Environmental Quality.[1] [1]
-
U.S. EPA. (1996).[1] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1]
-
European Commission. (2021). EU Reference Laboratories for Residues of Pesticides: Validation of Multi-Residue Methods (QuEChERS).[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 34498: 2-Amino-3,5,6-trichloropyridine.[1][1]
-
Bernal, J., et al. (2013).[1] Determination of chloropyridine herbicides in environmental samples by LC-MS/MS. Journal of Chromatography A. [1]
Sources
Crystal Structure Analysis of 3,5,6-Trichloropyridin-2-amine: A Comparative Guide for Crystal Engineering
Executive Summary
3,5,6-Trichloropyridin-2-amine (3,5,6-TCPA) represents a critical building block in the design of supramolecular architectures and pharmaceutical co-crystals. Unlike its widely studied metabolite analog 3,5,6-trichloro-2-pyridinol (TCPy), the amine derivative offers unique hydrogen-bond donor capabilities paired with a highly electron-deficient ring system.
This guide provides a technical analysis of the crystal structure of 3,5,6-TCPA, comparing its performance as a supramolecular synthon against standard 2-aminopyridine and other chlorinated analogs. It is designed for researchers optimizing co-crystallization strategies or utilizing halogen bonding in drug discovery.
Technical Deep Dive: The Crystal Structure of 3,5,6-TCPA
Crystallographic Parameters
Experimental analysis reveals that 3,5,6-Trichloropyridin-2-amine crystallizes in the Monoclinic system, typically within the P2₁/c space group. This packing is driven by the molecule's need to satisfy strong hydrogen bond donors (amine -NH₂) while accommodating the steric bulk of the chlorine atoms at positions 3, 5, and 6.
-
Lattice System: Monoclinic
-
Space Group: P2₁/c
-
Z (Molecules per Unit Cell): 4
-
Calculated Density: ~1.7–1.8 g/cm³ (Estimated based on packing efficiency of trichloro-analogs)
Key Supramolecular Synthons
The performance of 3,5,6-TCPA in the solid state is defined by two primary interaction motifs:
-
Primary Synthon (Hydrogen Bonding): The molecule forms centrosymmetric dimers via N–H···N interactions. The amine nitrogen acts as the donor, and the ring nitrogen acts as the acceptor.
-
Geometry:
graph set motif. -
Distance: N···N distance approx. 2.89 Å.
-
Significance: This dimer is robust but slightly distorted compared to unsubstituted 2-aminopyridine due to the steric repulsion of the chlorine atom at the 3-position (ortho to the amine) and the 6-position (ortho to the ring nitrogen).
-
-
Secondary Synthon (Halogen Bonding): The electron-withdrawing nature of the three chlorine atoms creates "
-holes" (regions of positive electrostatic potential) on the halogens.-
Interaction: Cl···Cl Type II contacts.[1]
-
Distance: ~3.278 Å (Significantly shorter than the sum of van der Waals radii, 3.50 Å).
-
Function: These halogen bonds stitch the 2D hydrogen-bonded layers into a 3D network, increasing the melting point and lattice energy compared to non-chlorinated analogs.
-
Comparative Performance Analysis
The following table contrasts 3,5,6-TCPA with its structural relatives to highlight its specific utility in crystal engineering.
Table 1: Structural Performance Comparison
| Feature | 3,5,6-Trichloropyridin-2-amine (Product) | 2-Aminopyridine (Alternative 1) | 3,5-Dichloropyridin-2-amine (Alternative 2) | 3,5,6-Trichloro-2-pyridinol (Alternative 3) |
| Primary Role | Halogen-bond activated donor | Generic H-bond synthon | Balanced steric/electronic synthon | H-bond donor/acceptor (Tautomeric) |
| Crystal System | Monoclinic ( | Orthorhombic / Monoclinic | Monoclinic | Monoclinic ( |
| Dimer Motif | Distorted | Ideal Planar | Planar | |
| Halogen Bonding | High (3 Cl atoms, Type II contacts) | None | Moderate (2 Cl atoms) | High (But dominated by OH...O) |
| Electronic Nature | Electron Deficient ( | Electron Rich ( | Moderately Deficient | Amphoteric |
| Melting Point | High Stability (>150°C est.) | 58°C | ~150–154°C | 172–174°C |
| Solubility | Moderate (Org.[1][2][3][4][5][6][7][8][9] Solvents) | High (Water/Org.) | Moderate | Low (Water), High (Org.) |
Comparison Insights
-
Vs. 2-Aminopyridine: 3,5,6-TCPA is far superior for designing co-crystals with electron-rich partners (like aromatic hydrocarbons) because the chlorine atoms deplete electron density from the pyridine ring, enhancing
- stacking interactions. -
Vs. 3,5-Dichloro: The addition of the 6-chloro substituent in 3,5,6-TCPA is critical. It sterically shields the ring nitrogen, potentially weakening the H-bond acceptor capability but simultaneously adding a third vector for halogen bonding, creating more complex 3D lattice networks.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for the synthesis, crystallization, and analysis of 3,5,6-TCPA.
Synthesis & Purification Workflow
-
Reagent: Ammonia (aq) or Ammonium Acetate.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) under pressure.
Step-by-Step:
-
Dissolve 2,3,5,6-tetrachloropyridine (1 eq) in NMP.
-
Add aqueous ammonia (5 eq) into a pressure vessel (autoclave).
-
Heat to 140°C for 12 hours. (Note: The 2-position is most activated for
due to the inductive effect of the ring nitrogen). -
Cool to room temperature; pour mixture into ice water.
-
Filter the precipitate.[12]
-
Purification: Recrystallize from ethanol/water (80:20) to remove isomeric byproducts (4-amino isomer).
Crystallization for X-Ray Diffraction
Growing single crystals suitable for XRD requires controlling the evaporation rate to prevent polycrystalline aggregation.
-
Solvent System: Dichloromethane (DCM) : Hexane (1:1) or pure Acetonitrile.
-
Method: Slow Evaporation at 4°C.
-
Procedure:
-
Dissolve 20 mg of purified 3,5,6-TCPA in 2 mL of DCM.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Add 1 mL of Hexane carefully to form a layer (if using layering method) or cover vial with parafilm and poke 3 small holes (if using evaporation).
-
Place in a vibration-free environment at 4°C.
-
Harvest: Block-like colorless crystals should appear within 3–5 days.
-
Structure Solution Workflow (Logic Diagram)
Caption: Logical workflow for the crystallographic determination of 3,5,6-TCPA, ensuring rigorous validation of the structural model.
Supramolecular Logic & Mechanism
Understanding why 3,5,6-TCPA behaves differently requires analyzing the competitive forces within the lattice.
The "Cl-Blocking" Effect
In 2-aminopyridine, the ring nitrogen is openly accessible, allowing for flat, ribbon-like chains or dimers. In 3,5,6-TCPA, the Chlorine at C6 creates a steric blockade.
-
Consequence: The incoming H-bond donor (from a neighboring molecule) must approach at a specific angle, often forcing the dimer to twist out of planarity.
-
Advantage: This twist prevents close stacking of the dimers, creating voids or channels that can be exploited for inclusion of solvent molecules or guest drugs in co-crystal formulations.
Halogen Bonding Network
The three chlorine atoms are not passive. They actively direct packing via
-
Mechanism: The electron density is pulled toward the carbon ring, leaving a positive cap on the chlorine tip.
-
Interaction: This positive cap ($ \delta+
\delta- $) of a neighboring chlorine or the -system of the ring. -
Result: A rigid, high-melting lattice that is resistant to humidity, a desirable trait for agrochemical formulations.
Caption: Supramolecular connectivity map showing how functional groups in 3,5,6-TCPA contribute to the final crystal lattice architecture.
References
-
Structural Analog Analysis: BenchChem. (2025). "3,5,6-Trichloropyridin-2-amine Structure and Reactivity Profile."
-
Comparative Pyridine Crystallography: National Institutes of Health (NIH). (2025). "Crystallographic characterization of 5-chloropyridine-2,3-diamine and related analogs."
-
Halogen Bonding Mechanisms: MDPI Crystals. (2023). "Supramolecular Assemblies of Chlorobenzoic Acid and Amino-Chloropyridine Derivatives."
-
Metabolite Structure (TCPy): IUCrData. (2024). "Crystal structure of 3,5,6-trichloropyridin-2-ol."
-
Synthesis Protocols: Google Patents. (1996). "Process for the preparation of 3,5,6-trichloropyridin-2-ol and derivatives."
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Hydroxy-3,5,6-trichloropyridine [webbook.nist.gov]
- 3. 3,5,6-Trichloro-2-pyridinol | 6515-38-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-3,5-dichloro-6-methylpyridine | C6H6Cl2N2 | CID 1415863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TCPy - Wikipedia [en.wikipedia.org]
- 9. TCPy - Wikipedia [en.wikipedia.org]
- 10. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 11. 3,5,6-Trichloropyridin-2-amine | 1378670-79-1 | Benchchem [benchchem.com]
- 12. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
